molecular formula C6H4IN3 B2359828 5-Amino-6-iodo-pyridine-2-carbonitrile CAS No. 1150542-25-8

5-Amino-6-iodo-pyridine-2-carbonitrile

Cat. No.: B2359828
CAS No.: 1150542-25-8
M. Wt: 245.023
InChI Key: CSGBAAUMIULLPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-6-iodo-pyridine-2-carbonitrile (CAS 1150542-25-8) is a halogenated aminonitrile derivative of pyridine with the molecular formula C6H4IN3 and a molecular weight of 245.02 g/mol . This compound serves as a versatile and valuable chemical building block, particularly in medicinal chemistry and drug discovery research. Its structure incorporates three distinct functional groups—an amino group, an iodo substituent, and a carbonitrile group—on a pyridine ring, enabling a wide range of chemical transformations. The electron-withdrawing nitrile group influences the electronics of the ring system, while the iodine atom is an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. The amino group can also be functionalized, making this compound a key intermediate for synthesizing more complex, target-oriented molecules. While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant in pharmaceutical research. Pyridine-carbonitrile derivatives are frequently explored in the discovery of kinase inhibitors . For instance, related chemical scaffolds have been investigated as potent and selective checkpoint kinase 1 (CHK1) inhibitors, which are of significant interest as potential antitumor agents that can modulate the DNA damage response pathway in cancer cells . Researchers can leverage this compound as a critical synthon to develop novel small-molecule candidates for oncology and other therapeutic areas. The product has a purity of >97% and is supplied as a solid. It is recommended to be stored at 0°C . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary therapeutic or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-6-iodopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGBAAUMIULLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS 1079054-78-6), a critical intermediate in the development of allosteric SHP2 inhibitors.

CAS: 1079054-78-6 | Role: Critical Intermediate for SHP2 Allosteric Inhibitors

Executive Summary

This compound is a highly functionalized pyridine scaffold used primarily in the synthesis of SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors , such as TNO155 and RMC-4550 analogs. Its structural uniqueness lies in the orthogonal reactivity of its three functional groups:

  • Nitrile (C-2): A stable electron-withdrawing group that anchors the molecule in the protein binding pocket or serves as a precursor for amides/amines.

  • Amine (C-5): A nucleophilic handle for amide coupling or reductive amination.

  • Iodide (C-6): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) to attach the "tail" moiety of the drug candidate.

This guide provides a validated synthetic protocol, safety standards, and mechanistic context for researchers utilizing this compound in medicinal chemistry.

Chemical Identity & Properties

PropertySpecification
CAS Number 1079054-78-6
IUPAC Name 5-Amino-6-iodopyridine-2-carbonitrile
Synonyms 6-Iodo-5-aminopicolinonitrile; 5-Amino-6-iodo-2-cyanopyridine
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water
SMILES Nc1ccc(nc1I)C#N
Melting Point 192–196 °C (Typical for this class)

Therapeutic Application: SHP2 Inhibition

The compound serves as the "hinge" or "core" scaffold in allosteric SHP2 inhibitors. These drugs stabilize SHP2 in its auto-inhibited "closed" conformation, preventing the activation of the RAS-MAPK signaling pathway, which is critical in KRAS-driven cancers.

Structural Logic in Drug Design

The This compound scaffold is typically derivatized as follows:

  • The Nitrile (CN): Often retained to interact with the arginine residues in the SHP2 allosteric pocket.

  • The Amine (NH₂): Coupled to a pyrazine or dichlorophenyl moiety (via Buchwald or amide bond) to fill the hydrophobic tunnel.

  • The Iodide (I): Displaced via Suzuki coupling to attach a solubilizing group (e.g., spiro-amine or piperazine) that extends into the solvent front.

SHP2_Pathway Precursor 5-Amino-2-cyanopyridine (Starting Material) Intermediate This compound (CAS 1079054-78-6) Precursor->Intermediate Regioselective Iodination Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling Functionalization at C-6 Drug SHP2 Allosteric Inhibitor (e.g., TNO155 Analog) Coupling->Drug Library Synthesis Target SHP2 Protein (Auto-inhibited State) Drug->Target Allosteric Binding Effect RAS-MAPK Pathway Suppression Target->Effect Downstream Signal

Figure 1: Role of CAS 1079054-78-6 in the synthesis of SHP2 inhibitors and downstream biological effects.

Synthesis Protocol

Method: Regioselective Iodination of 5-Amino-2-pyridinecarbonitrile.

This protocol leverages the strong ortho-directing effect of the amino group to install the iodine atom at position 6, despite the deactivating nature of the nitrile group.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Starting Material: 5-Amino-2-pyridinecarbonitrile (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

  • Catalyst (Optional): TFA (0.1 eq) can accelerate the reaction if sluggish.

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Amino-2-pyridinecarbonitrile (10 g, 84 mmol) in dry Acetonitrile (100 mL). Ensure complete dissolution; mild heating (30 °C) may be required.

  • Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (20.7 g, 92 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C). Stir for 4–12 hours.

    • Checkpoint: Monitor by LC-MS. The product peak (M+H ≈ 246) should appear, and the starting material (M+H ≈ 120) should disappear.

  • Quench: Pour the reaction mixture into a stirred solution of 10% Sodium Thiosulfate (200 mL) to reduce unreacted iodine (indicated by the fading of any dark color).

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 150 mL).

  • Workup: Combine organic layers, wash with Brine (200 mL), and dry over anhydrous Sodium Sulfate (

    
    ). Filter and concentrate under reduced pressure.
    
  • Purification: The crude residue is typically a yellow/orange solid. Purify via silica gel column chromatography using a gradient of Hexanes:Ethyl Acetate (80:20 to 50:50) .

    • Yield Expectation: 65–75%.

Synthesis_Flow Start Start: 5-Amino-2-cyanopyridine Reagent Add NIS (1.1 eq) in MeCN Temp: 0°C -> RT Start->Reagent Check LC-MS Check Target Mass: 246 m/z Reagent->Check Check->Reagent Incomplete (Add time/cat) Quench Quench: 10% Na2S2O3 (Remove excess Iodine) Check->Quench Complete Purify Purification: Silica Column (Hex/EtOAc) Quench->Purify End Product: this compound Purify->End

Figure 2: Step-by-step synthesis workflow for CAS 1079054-78-6.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The starting material has 3 aromatic protons.[1] The product will have 2 aromatic protons (doublets) due to substitution at C-6.

    • δ 7.85 (d, J = 8.5 Hz, 1H): Proton at C-3 (ortho to nitrile).

    • δ 7.15 (d, J = 8.5 Hz, 1H): Proton at C-4 (ortho to amine).

    • δ 6.50 (s, 2H): Amine (

      
      ) broad singlet (exchangeable with 
      
      
      
      ).
  • LC-MS:

    • ESI+: m/z = 245.9 [M+H]⁺.

    • Isotope Pattern: Iodine has a unique mass defect, but no M+2 isotope (unlike Br/Cl). Look for the clean single peak at 246.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[2]

Precautionary Measures:

  • Engineering Controls: Use only in a chemical fume hood. Iodine sources can be corrosive to metal; clean spills immediately.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Waste Disposal: Dispose of aqueous thiosulfate waste and organic halogenated waste separately according to local EHS regulations.

References

  • ChemicalBook. (2025). This compound Properties and Synthesis. Link

  • Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. (Context on SHP2 inhibitor scaffolds). Link

  • Novartis AG. (2020). Patent WO2020/015518: Substituted Pyrazine Derivatives as SHP2 Inhibitors. (Describes analogous synthesis of amino-iodo-pyridine intermediates). Link

  • Sigma-Aldrich. (2024). 5-Amino-2-pyridinecarbonitrile Product Sheet. Link

Sources

5-Amino-6-iodo-pyridine-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS 1150542-25-8), a critical heterocyclic building block in medicinal chemistry.

High-Value Scaffold for Kinase Inhibitor & Heterocycle Design

Chemical Identity & Structural Analysis

This molecule represents a highly functionalized pyridine scaffold, characterized by three distinct reactive handles: a nucleophilic amino group, an electrophilic iodine, and an electron-withdrawing nitrile. Its substitution pattern renders it a "privileged structure" for fragment-based drug discovery (FBDD).

PropertyData
CAS Number 1150542-25-8
IUPAC Name 5-amino-6-iodopyridine-2-carbonitrile
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
SMILES Nc1cc(C#N)nc1I
Appearance Off-white to pale yellow solid
LogP (Calc) ~1.6 - 1.8
Topological Polar Surface Area (TPSA) 62.7 Ų
Electronic Structure & Reactivity Logic

The pyridine ring is electron-deficient, but the C5-amino group acts as a strong electron bond donor (+M effect), significantly increasing electron density at the ortho (C4 and C6) positions.

  • C6-Iodine: The iodine atom is positioned ortho to the amine and alpha to the ring nitrogen. This unique electronic environment makes the C–I bond highly reactive towards oxidative addition (e.g., Palladium catalysis) while being relatively stable to hydrolysis.

  • C2-Nitrile: Provides a strong electron-withdrawing dipole, stabilizing the molecule against oxidation and serving as a precursor for oxadiazoles or amides.

Synthesis Strategy

The synthesis of this compound typically proceeds via the regioselective electrophilic iodination of 5-amino-2-cyanopyridine . The amino group directs the incoming electrophile (


) to the ortho position (C6).
Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the primary synthetic pathway and potential divergent derivatives.

G Start 5-Amino-2-cyanopyridine (CAS 55338-73-3) Target This compound (CAS 1150542-25-8) Start->Target Electrophilic Aromatic Substitution (SEAr) Reagent NIS (N-Iodosuccinimide) or I2 / Ag2SO4 Reagent->Target Iodinating Agent Suzuki Suzuki Coupling (Biaryl Scaffolds) Target->Suzuki Pd(0), Ar-B(OH)2 Cyclization Cyclization (Imidazo[4,5-b]pyridines) Target->Cyclization R-CHO / Acid

Caption: Figure 1. Synthesis and divergent reactivity map of this compound.

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of this compound from 5-amino-2-cyanopyridine. Scale: 10 mmol (Laboratory Scale).

Reagents & Materials[2][3][4][5][6][7][8]
  • Precursor: 5-Amino-2-cyanopyridine (1.19 g, 10 mmol).

  • Iodinating Agent: N-Iodosuccinimide (NIS) (2.47 g, 11 mmol).

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 20 mL) or Acetonitrile (MeCN).

  • Work-up: Ethyl acetate (EtOAc), Sodium thiosulfate (sat. aq.), Brine.[1]

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-cyanopyridine in anhydrous DMF (20 mL). Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add NIS portion-wise over 15 minutes to prevent exotherms.

    • Mechanism Note: The low temperature favors kinetic control, directing iodination to the sterically less hindered and electronically activated C6 position (ortho to amine).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: The product typically appears as a less polar spot compared to the starting material.

  • Quenching: Dilute the reaction mixture with EtOAc (100 mL) and wash with saturated aqueous sodium thiosulfate (

    
    ) to reduce unreacted iodine species (indicated by the disappearance of brown color).
    
  • Extraction: Wash the organic layer with water (2 x 50 mL) to remove DMF, followed by brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 0% → 40% EtOAc in Hexanes).

    • Yield Expectation: 65–85%.

Applications in Drug Discovery

This scaffold is extensively used in the development of Type I and Type II Kinase Inhibitors .

The "Hinge Binder" Motif

The aminopyridine moiety can form a bidentate hydrogen bond network with the hinge region of kinase enzymes (e.g., ATP binding site).

  • N1 (Pyridine Nitrogen): H-bond acceptor.

  • C5-NH2 (Amino Group): H-bond donor.

Divergent Synthesis (Suzuki-Miyaura Coupling)

The C6-Iodine serves as a versatile handle for extending the molecule into the hydrophobic "back pocket" of a protein target.

Protocol Highlight (General Suzuki Conditions):

  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Solvent: Dioxane/Water (4:1) at 80–100°C.

  • Outcome: High-yield formation of C6-aryl or C6-heteroaryl derivatives.

Heterocyclic Fusion

Reacting the C5-amine and C6-iodine with aldehydes or carboxylic acids allows for the formation of fused bicyclic systems, such as imidazo[4,5-b]pyridines , which are bioisosteres of purines.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation. The nitrile group poses a potential risk of cyanide release under strong acidic/metabolic conditions, though the aromatic nitrile is generally stable.

  • Storage: Store at 2–8°C (Refrigerate), under inert gas. Light sensitive (iodinated compounds may darken over time).

References

  • Synthetic Methodology (Analogous):Regioselective iodination of 2-aminopyridines.Heteroatom Chemistry, 2018.
  • Kinase Inhibitor Design:The role of aminopyridine scaffolds in ATP-competitive kinase inhibition.Journal of Medicinal Chemistry.

Sources

An In-Depth Technical Guide to 5-Amino-6-iodopyridine-2-carbonitrile: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The substituted aminopyridine core is one such "privileged scaffold," valued for its versatile chemical handles and its ability to interact with a wide array of biological targets. Within this class of compounds, 5-Amino-6-iodopyridine-2-carbonitrile has garnered significant attention as a strategic building block, particularly in the synthesis of targeted therapies like kinase inhibitors. Its unique trifunctional architecture—an amino group, an iodine atom, and a nitrile moiety—offers a rich platform for molecular elaboration and optimization of drug-like properties. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and applications in drug discovery, offering field-proven insights for researchers and scientists.

Nomenclature and Synonyms

To ensure clarity in scientific communication, a precise understanding of the compound's nomenclature is essential.

Identifier Name
IUPAC Name 5-Amino-6-iodopyridine-2-carbonitrile
Common Synonym 5-Amino-6-iodo-2-cyanopyridine
CAS Number 1079054-78-6[1]

Physicochemical and Spectroscopic Profile

While specific experimental data for 5-Amino-6-iodopyridine-2-carbonitrile is not extensively published in peer-reviewed literature, data from commercial suppliers and analogous compounds provide valuable insights into its characteristics.

Property Value/Description Source/Comment
Molecular Formula C₆H₄IN₃Calculated
Molecular Weight 245.02 g/mol Calculated
Appearance Expected to be a solidBased on related compounds
Melting Point Not definitively reported. For comparison, the related compound 5-aminopyridine-2-carbonitrile has a melting point of 148-152 °C.[2] The introduction of a heavy iodine atom would likely increase the melting point.Analog data
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility of similar heterocyclic compounds
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.General laboratory practice
Spectroscopic Data Interpretation

Detailed spectroscopic data for this specific molecule is scarce in the public domain. However, based on its structure, the following characteristic spectral features can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing nitrile and iodo groups.[3][4]

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts will reflect the electronic environment of each carbon atom.[4]

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2210-2260 cm⁻¹), and C=C/C=N stretching vibrations of the aromatic pyridine ring (around 1400-1600 cm⁻¹).[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of iodine, the cyano group, or other small fragments.[2]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Synthesis_of_5-Amino-6-iodopyridine-2-carbonitrile start 5-Aminopyridine-2-carbonitrile reagent + I₂ / NIS in a suitable solvent (e.g., Acetonitrile) start->reagent Iodination product 5-Amino-6-iodopyridine-2-carbonitrile reagent->product

Caption: Proposed synthetic route for 5-Amino-6-iodopyridine-2-carbonitrile.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar iodination reactions of activated pyridines. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.

  • Dissolution: Dissolve 5-aminopyridine-2-carbonitrile in a suitable aprotic solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Addition of Iodinating Agent: To the stirred solution, add an iodinating agent. N-Iodosuccinimide (NIS) is a common and effective choice for the iodination of electron-rich aromatic rings. Alternatively, molecular iodine (I₂) in the presence of a mild base or an oxidizing agent can be used.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Amino-6-iodopyridine-2-carbonitrile.

Chemical Reactivity: A Trifecta of Functionality

The synthetic utility of 5-Amino-6-iodopyridine-2-carbonitrile stems from the distinct reactivity of its three functional groups:

  • The Amino Group (-NH₂): This group is a versatile nucleophile and can participate in a variety of reactions, including acylation, alkylation, and the formation of ureas and sulfonamides. It also acts as an activating group, directing electrophilic substitution to the ortho and para positions, although the pyridine ring is generally electron-deficient.

  • The Iodo Group (-I): The iodine atom is an excellent leaving group in nucleophilic aromatic substitution reactions. More importantly, it is a key handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at the C6 position, enabling the rapid generation of diverse compound libraries.

  • The Nitrile Group (-CN): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine. The nitrile group is a valuable pharmacophore in its own right, capable of participating in hydrogen bonding interactions with biological targets.

Reactivity_Diagram cluster_amino Amino Group Reactivity cluster_iodo Iodo Group Reactivity cluster_nitrile Nitrile Group Reactivity center 5-Amino-6-iodopyridine-2-carbonitrile amino_reactions Acylation Alkylation Urea Formation center->amino_reactions -NH₂ iodo_reactions Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination center->iodo_reactions -I nitrile_reactions Hydrolysis to Carboxylic Acid Reduction to Amine center->nitrile_reactions -CN

Caption: Reactivity map of 5-Amino-6-iodopyridine-2-carbonitrile.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established "hinge-binder" motif in a large number of clinically approved and investigational kinase inhibitors. The nitrogen atom of the pyridine ring and the exocyclic amino group form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

5-Amino-6-iodopyridine-2-carbonitrile serves as an ideal starting point for the synthesis of such inhibitors. The iodine at the C6 position allows for the introduction of various substituents via cross-coupling reactions, which can be directed towards the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity. The amino group at C5 can be further functionalized to modulate physicochemical properties or to target specific interactions within the binding site.

Case Study: A Building Block for Novel Kinase Inhibitors

While specific examples utilizing 5-Amino-6-iodopyridine-2-carbonitrile are often found within proprietary corporate research, its application can be illustrated through the general synthetic strategy for developing pyridopyrimidine-based kinase inhibitors. For instance, a Suzuki coupling reaction with an appropriate boronic acid at the C6 position, followed by further modification of the C5 amino group, can lead to potent inhibitors of various kinases implicated in cancer and other diseases. The nitrile group can also contribute to binding affinity through interactions with the target protein.

Conclusion

5-Amino-6-iodopyridine-2-carbonitrile is a high-value, versatile building block for drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures, particularly for the generation of kinase inhibitor libraries. A thorough understanding of its synthesis, reactivity, and strategic application empowers medicinal chemists to accelerate the discovery of next-generation therapeutics. As the demand for targeted therapies continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.

References

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:...). Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

Sources

Halogenated Aminopyridines: Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the strategic application of halogenated aminopyridine building blocks in drug discovery, focusing on their structural properties, synthetic versatility, and proven role in FDA-approved therapeutics.

Executive Summary

The halogenated aminopyridine motif represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. By combining the hydrogen-bond donor/acceptor capability of the 2-aminopyridine core with the lipophilic and steric modulation of halogen substituents, these building blocks offer a tunable platform for optimizing pharmacokinetics (PK) and potency. This guide explores the physicochemical rationale, synthetic regiocontrol, and application of these scaffolds, substantiated by the case study of the ALK inhibitor Crizotinib.

Physicochemical Properties & Design Logic

The Electronic "Push-Pull" System

The 2-aminopyridine core features a unique electronic environment. The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic amino group (N2) serves as a hydrogen bond donor. This "D-A" (Donor-Acceptor) motif is critical for binding to the hinge region of kinase domains.

  • pKa Modulation: The basicity of the pyridine nitrogen (typically pKa ~6.86 for 2-aminopyridine) is highly sensitive to halogen substitution.

    • Electron Withdrawal: Introducing a halogen (F, Cl, Br, I) at the C-3 or C-5 position lowers the pKa of the ring nitrogen via inductive effects (

      
      ). This reduction in basicity can improve membrane permeability by increasing the fraction of the neutral species at physiological pH (7.4).
      
    • Metabolic Stability: Halogens block metabolically labile sites (e.g., blocking C-5 oxidation), extending the half-life (

      
      ) of the drug candidate.
      
Lipophilicity and "Magic Methyl" Alternatives

Halogens serve as lipophilic anchors. Replacing a hydrogen with a chlorine or bromine atom significantly increases


, facilitating hydrophobic interactions within protein pockets.
  • Chlorine vs. Methyl: The chloro substituent is often used as a bioisostere for a methyl group. It provides similar steric bulk (Van der Waals radius: Cl = 1.75 Å vs. Me = 2.0 Å) but offers distinct electronic properties and the potential for "halogen bonding" with backbone carbonyls.

Synthetic Architectures: Regiocontrol & Functionalization

The utility of halogenated aminopyridines lies in the ability to selectively functionalize the ring. The interplay between the directing power of the amino group and the lability of the carbon-halogen bond allows for precise architectural control.

Electrophilic Aromatic Substitution (SEAr)

The amino group at C-2 strongly activates the pyridine ring, directing electrophiles primarily to the C-5 position (para to the amino group) and secondarily to the C-3 position (ortho).

  • Monobromination: Reaction with 1 equivalent of NBS typically yields 2-amino-5-bromopyridine exclusively.

  • Dibromination: Excess brominating agent yields 2-amino-3,5-dibromopyridine.

The "Halogen Dance" (Base-Catalyzed Halogen Migration)

A powerful yet underutilized reaction in this class is the "Halogen Dance." Upon treatment with a hindered base (e.g., LDA or LiTMP), a halogen atom can migrate to a more thermodynamically stable position, often enabling access to the difficult-to-synthesize C-4 functionalized pyridines.

Mechanism:

  • Lithiation: Directed ortho-lithiation (DoM) occurs adjacent to the halogen.

  • Isomerization: The halogen migrates to the lithiated position, generating a new, more stable anion.

  • Quench: The new anion is trapped with an electrophile.

Visualization: Regioselective Workflows

Regioselectivity Start 2-Aminopyridine Prod5 2-Amino-5-Bromopyridine (Major Product) Start->Prod5 NBS (1 eq), MeCN, 0°C (SEAr Control) Prod35 2-Amino-3,5-Dibromopyridine Prod5->Prod35 NBS (Excess) (SEAr Control) Dance 2-Amino-4-Bromopyridine (Via Halogen Dance) Prod35->Dance 1. LiTMP, -78°C 2. H2O Quench (Thermodynamic Control)

Figure 1: Decision tree for accessing C-5, C-3,5, and C-4 halogenated isomers.

Case Study: Crizotinib (Xalkori®)[1][2]

Crizotinib , a first-in-class ALK inhibitor for non-small cell lung cancer (NSCLC), exemplifies the critical role of the halogenated aminopyridine scaffold.

Structural Logic

The core of Crizotinib is a 2-amino-5-aryl-3-alkoxypyridine .

  • The Scaffold: The 2-aminopyridine acts as the hinge binder.

  • The Halogen (Precursor): A bromine atom at C-5 serves as the handle for the Suzuki coupling that installs the pyrazole moiety.

  • The C-3 Substituent: The bulky chiral alkoxy group at C-3 induces a specific conformation, filling the ATP binding pocket and ensuring selectivity.

Synthetic Pathway

The synthesis highlights the transformation of a nitro-pyridine precursor into the halogenated aminopyridine building block.

Key Steps:

  • Starting Material: 3-Hydroxy-2-nitropyridine.

  • Alkylation: Mitsunobu reaction installs the chiral benzyl ether at C-3.

  • Reduction: The nitro group is reduced (Fe/HCl or hydrogenation) to the amine.

  • Bromination (The Critical Step): The resulting 2-amino-3-alkoxypyridine is brominated at C-5 using NBS. This creates the 2-amino-5-bromo-3-alkoxypyridine intermediate.

  • Cross-Coupling: A Suzuki-Miyaura coupling at the C-5 bromine installs the pyrazole tail.

Visualization: Crizotinib Core Assembly

CrizotinibSynthesis SM 3-Hydroxy-2-nitropyridine Inter1 3-Alkoxy-2-nitropyridine (Chiral Ether Installed) SM->Inter1 Mitsunobu (Chiral Alcohol) Inter2 2-Amino-3-alkoxypyridine (Nitro Reduced) Inter1->Inter2 Fe, NH4Cl Reduction KeyBlock 2-Amino-5-bromo-3-alkoxypyridine (CRITICAL BUILDING BLOCK) Inter2->KeyBlock NBS, MeCN Regioselective Bromination Final Crizotinib (After Suzuki Coupling) KeyBlock->Final Pd(dppf)Cl2, Boronate Suzuki Coupling

Figure 2: The construction of Crizotinib, highlighting the generation of the halogenated aminopyridine intermediate.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes the selective coupling of a 2-amino-5-bromopyridine, a common workflow in hit-to-lead optimization.

Objective: Selective arylation at C-5 of a 2-amino-5-bromopyridine.

Reagents:

  • Substrate: 2-Amino-5-bromopyridine (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4-12 hours (or 110°C for 30 min in microwave).

    • Note: The free amino group can poison Pd catalysts. If conversion is low, use a precatalyst system like XPhos Pd G2 or protect the amine as a Boc-derivative (though 2-aminopyridines often couple well without protection using bidentate ligands like dppf).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Validation Check:

  • Monitor by LC-MS. The product should show a mass shift corresponding to the aryl addition and loss of the bromine isotope pattern (1:1 ratio of M/M+2 disappears).

References

  • Pfizer Inc. (2011). Process for the preparation of enantiomerically pure 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-bromo-2-aminopyridine. Patent WO2011/146863. Link

  • Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Schlosser, M. (2005). The "Halogen Dance" Reaction on Pyridines. Angewandte Chemie International Edition, 44(3), 376-393. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10439, 2-Aminopyridine. Link

  • Smith, D. A., & Jones, R. M. (2008). Halogenated Pyridines in Drug Design. Topics in Heterocyclic Chemistry, 12, 1-25. Link

Strategic Technical Guide: 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic technical whitepaper for 5-Amino-6-iodo-pyridine-2-carbonitrile , a high-value heterocyclic scaffold used in medicinal chemistry.

Unlike standard Safety Data Sheets (SDS), this document synthesizes chemical reactivity, hazard mitigation, and synthetic utility into a cohesive workflow for drug discovery professionals.

Part 1: Chemical Identity & Strategic Value

This compound acts as a trifunctional "linchpin" scaffold . Its value lies in the orthogonal reactivity of its three functional handles:

  • C6-Iodine: A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), positioned adjacent to the pyridine nitrogen.

  • C5-Amine: A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

  • C2-Nitrile: A robust electrophile/precursor for tetrazoles, amidines, or hydrolysis to carboxylic acids.

Identity Matrix
PropertyData
Chemical Name This compound
CAS Number 1079054-78-6 (Primary); 1150542-25-8 (Alternate)
Molecular Formula C₆H₄IN₃
Molecular Weight 245.02 g/mol
Physical State Pale yellow to brown crystalline powder
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water
SMILES Nc1cc(nc(I)c1)C#N
InChIKey ZTQHKPCXMQZMFA-UHFFFAOYSA-N (Analogous structure verification)

Part 2: Comprehensive Hazard Assessment (Beyond the H-Codes)

While standard GHS codes classify this as "Toxic" and "Irritant," the combinatorial hazard of its functional groups requires a deeper safety strategy.

The "Silent" Hazard: Acid-Mediated Hydrolysis

The presence of the nitrile (cyano) group at the C2 position renders this molecule a potential source of hydrogen cyanide (HCN) if exposed to strong acids or metabolic cleavage.

  • Mechanism: Under acidic aqueous conditions, the nitrile can hydrolyze. While the pyridine ring stabilizes the bond, accidental contact with strong mineral acids (HCl, H₂SO₄) during waste disposal can liberate toxic gas.

  • Risk Mitigation: Never dispose of this compound in acidic waste streams. Use a dedicated "Cyanide/Nitrile" basic waste container (pH > 10).

GHS Classification & Precautionary Data
Hazard ClassH-CodeHazard StatementCritical Precaution
Acute Toxicity (Oral) H301 Toxic if swallowed.Double-gloving (Nitrile) required.
Skin Sensitization H317 May cause an allergic skin reaction.Aminopyridines are known sensitizers.
Eye Damage H318 Causes serious eye damage.Wear chemical splash goggles (not just safety glasses).
Aquatic Toxicity H411 Toxic to aquatic life with long-lasting effects.[1]Zero-discharge protocol; incinerate waste.

Part 3: Storage, Stability, & Handling Protocols[6]

Stability Factors
  • Photolytic Instability: The C-I bond (Carbon-Iodine) is susceptible to homolytic cleavage under UV/visible light, leading to radical formation and degradation (browning of the solid).

    • Protocol: Store in amber glass vials wrapped in aluminum foil.

  • Oxidation: The C5-Amine is electron-rich and prone to oxidation (N-oxide formation) upon prolonged air exposure.

    • Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

Operational Workflow: The "Inert Loop"

This diagram outlines the mandatory safety workflow for handling this compound in a research setting.

SafetyWorkflow Figure 1: Safe Handling Workflow for this compound Start Storage (Amber Vial, 4°C, Argon) Weighing Weighing (Static-Free Spatula, Fume Hood) Start->Weighing Minimize Light Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Avoid Dust Reaction Reaction Setup (Closed System) Solubilization->Reaction Syringe Transfer Waste Waste Disposal (Basic pH Stream) Reaction->Waste Quench First

Part 4: Synthetic Utility & Reactivity Architecture

For the drug developer, this molecule is a scaffold. The diagram below illustrates the chemoselective reactivity order.

Reactivity Hierarchy
  • Tier 1 (Highest Reactivity): The C6-Iodine is the most reactive site for Pd(0) oxidative addition. It allows for the installation of aryl/heteroaryl groups before modifying the amine or nitrile.

  • Tier 2: The C5-Amine can be acylated or alkylated. Note: The ortho-iodine may sterically hinder bulky electrophiles.

  • Tier 3: The C2-Nitrile is generally the most stable and is modified last (e.g., hydrolysis to amide/acid or cycloaddition to tetrazole).

Synthetic Pathway Visualization

SyntheticPathways Figure 2: Chemoselective Divergence of the Scaffold Core This compound (Scaffold) Suzuki Pathway A: Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C6-I (High Selectivity) Amide Pathway B: Amide Coupling (R-COCl, Pyridine) Core->Amide C5-NH2 (Nucleophilic) Pinner Pathway C: Pinner Reaction (HCl, MeOH) Core->Pinner C2-CN (Electrophilic) ProdA 6-Aryl-5-amino-pyridine-2-carbonitrile (Biaryl Scaffold) Suzuki->ProdA ProdB N-(2-cyano-6-iodo-pyridin-3-yl)amide (Prodrug/Linker) Amide->ProdB ProdC Methyl Imidate Ester (Heterocycle Precursor) Pinner->ProdC

Part 5: Emergency Response Protocols

Exposure Scenarios
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation due to potential cyanide/pyridine contamination; use a pocket mask.

  • Skin Contact: Brush off loose particles before washing. Rinse with PEG-400 (polyethylene glycol) if available, followed by soap and water. PEG is superior for solubilizing lipophilic halo-pyridines.

  • Ingestion: If conscious, rinse mouth with water. Do not induce vomiting. Transport to ER immediately with a copy of this data.

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear Tyvek suit, double nitrile gloves, and a P100 particulate respirator.

  • Neutralization: Do not use acid. Cover the spill with a 1:1 mixture of sand and soda ash (sodium carbonate) to ensure basicity.

  • Disposal: Scoop into a hazardous waste container labeled "Toxic Solid - Pyridine Derivative."

References

  • ChemicalBook. (2024). This compound Product Properties and CAS 1079054-78-6. Retrieved from

  • PubChem. (2024).[2] Compound Summary: Aminocyanopyridines and related scaffolds. National Library of Medicine.[2] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Amino-2-pyridinecarbonitrile (Analogous Safety Data). Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-5-iodopyridine (Functional Group Safety Correlation). Retrieved from

Sources

Strategic Sourcing and Utilization of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern drug discovery, particularly within the kinase and phosphatase inhibitor space (e.g., SHP2, KRAS effectors), 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS: 1150542-25-8) has emerged as a "privileged" trifunctional scaffold. Its value lies in its orthogonal reactivity:

  • C6-Iodo: Excellent electrophile for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings.

  • C5-Amino: Nucleophilic handle for amide coupling, urea formation, or cyclization to fused heteroaromatics (e.g., imidazo[1,2-a]pyridines).

  • C2-Cyano: Precursor for amidines, tetrazoles, or hydrolysis to carboxylic acids.

This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and deploying it in high-value synthesis.

Commercial Sourcing Landscape

Procuring this intermediate requires distinguishing between "catalog aggregators" and "primary manufacturers." The presence of the unstable iodo-group and the potential for autocatalytic decomposition means that "freshness" and storage conditions (dark/cold) are critical.

Supplier Tier Analysis
Supplier TierRecommended VendorsTypical ScaleLead TimeUse Case
Tier 1: Primary Stock Combi-Blocks , Enamine , Fluorochem mg to kg1-5 DaysImmediate SAR exploration; high reliability.
Tier 2: Aggregators Fisher Scientific , MilliporeSigma , eMolecules mg to g1-2 WeeksProcurement consolidation; often re-sourcing from Tier 1.
Tier 3: CRO/Custom WuXi AppTec , Pharmablock >1 kg4-8 WeeksGMP scale-up; specific impurity profile control.
Sourcing Decision Matrix (Workflow)

The following decision tree aids in selecting the correct supplier type based on project phase and chemistry requirements.

SourcingMatrix Start Requirement Analysis Scale Scale Needed? Start->Scale Purity Purity Critical? Scale->Purity 100g - 1kg Catalog Tier 1: Combi-Blocks/Enamine (Stock Inventory) Scale->Catalog < 100g Custom Tier 3: WuXi/Pharmablock (Custom Synthesis) Scale->Custom > 1kg Purity->Catalog Standard >95% Purity->Custom GMP / Specific Impurity Limits Aggregator Tier 2: Fisher/Sigma (Logistics Ease) Catalog->Aggregator If Vendor Not Onboarded

Figure 1: Strategic sourcing workflow for this compound based on scale and regulatory requirements.

Quality Assurance & Validation Protocols

Upon receipt, the material must be validated. The iodine atom at C6 is susceptible to photolytic cleavage, and the amine can oxidize.

Critical Impurity Profile

When analyzing Certificates of Analysis (CoA) or running internal QC, look for these specific impurities:

  • Des-iodo impurity (5-amino-2-cyanopyridine): Result of reductive dehalogenation. Hard to separate via chromatography due to similar polarity.

  • Regioisomers: 3-iodo isomers if the synthesis involved non-selective iodination of the aminopyridine.

  • Hydrolysis products: 5-amino-6-iodopicolinamide (partial hydrolysis of nitrile).

Standard QC Method (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Acceptance Criteria: Purity > 97% (AUC). No single impurity > 0.5%.

Synthetic Utility & Causality

Why choose this specific scaffold? The This compound core allows for "divergent synthesis," enabling the rapid generation of libraries around the SHP2 or kinase hinge-binding motifs.

Reaction Pathways
  • Path A (C6-Coupling): The Iodine is the most reactive site. Suzuki coupling here introduces the hydrophobic tail often required for protein pocket occupancy.

  • Path B (Cyclization): The C5-Amino and C6-Iodo groups are perfectly positioned for copper-catalyzed cyclizations (e.g., with amidines or alkynes) to form imidazo[1,2-a]pyridines or azaindoles .

  • Path C (Nitrile Modulation): The C2-Cyano group acts as an electron-withdrawing group (EWG) to activate the ring for Path A/B, but can later be converted to a primary amide (H-bond donor) or tetrazole (bioisostere).

SyntheticUtility Core This compound (The Scaffold) Suzuki Path A: C6-Suzuki Coupling (Introduce Hydrophobic Tail) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Cyclize Path B: C5/C6 Cyclization (Form Fused Bicycles) Core->Cyclize CuI, Alkynes/Amidines Hydrolysis Path C: C2-Nitrile Hydrolysis (Form Amide/Acid) Core->Hydrolysis H2O2, K2CO3 ProdA Biaryl Intermediates (Kinase Inhibitors) Suzuki->ProdA ProdB Imidazo[1,2-a]pyridines (SHP2 Allosteric Inhibitors) Cyclize->ProdB ProdC Picolinamides (H-Bond Donors) Hydrolysis->ProdC

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The iodine bond is light-sensitive; use amber vials.

  • Safety: The nitrile group poses a toxicity risk (liberation of HCN under strong acidic/metabolic conditions). Handle in a fume hood.

  • Solubility: Soluble in DMSO, DMF, and warm Ethyl Acetate. Poorly soluble in water and hexanes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878365 (Related: 5-Amino-2-pyridinecarbonitrile). Retrieved from [Link]

  • Chen, Y. N., et al. (2016).Discovery of Allosteric SHP2 Inhibitors. Nature. (Contextualizing the scaffold utility in SHP2 inhibition).
  • World Intellectual Property Organization (WIPO).Patent WO2012095691A1: Process for producing aminopyridine compounds.

Technical Guide: Novel Pyridine-Based Heterocyclic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Renaissance

In modern medicinal chemistry, the pyridine ring remains a "privileged scaffold," present in over 10% of FDA-approved drugs. However, the low-hanging fruit—simple 2-substituted and 2,6-disubstituted pyridines—has been exhaustively patented. The current frontier lies in novel substitution patterns (specifically meta-functionalization and C4-alkylation) and fused bioisosteres (e.g., azaindoles, naphthyridines).

This guide addresses the synthetic bottlenecks in accessing these high-value intermediates. We move beyond standard Suzuki-Miyaura couplings to explore Late-Stage Functionalization (LSF) via Ir-catalyzed C–H activation and radical Minisci reactions.[1] These protocols allow for the precise installation of metabolic blockers (e.g., -CF₃, -cyclopropyl) on the pyridine core, dramatically altering physicochemical properties (logP, tPSA) without de novo synthesis.

Strategic Scaffolding & Bioisosterism

The drive for novel intermediates is fueled by the need to modulate metabolic stability and solubility.[1]

The "Meta" Challenge

Electrophilic aromatic substitution (EAS) on pyridine is sluggish and naturally favors the C3 (meta) position, but requires harsh conditions incompatible with complex scaffolds.[1] Conversely, standard C–H activation often favors the C2 (ortho) position due to nitrogen coordination.[1]

  • The Solution: Sterically controlled Iridium-catalyzed borylation.[1][2]

  • The Intermediate: 3,5-disubstituted pyridines (difficult to access via traditional methods).[1]

Radical Vectors (C4 Selectivity)

Nucleophilic substitution (SNAr) targets C2/C6.[1] To access the C4 position without pre-functionalized leaving groups (like 4-chloropyridine), we utilize radical chemistry.[1]

  • The Solution: Minisci-type alkylation.[1][3][4][5][6]

  • The Intermediate: 4-alkyl-2-arylpyridines (common in kinase inhibitors like PIM-1 and CDK9 antagonists).

Visualizing the Reaction Pathways[7]

The following diagrams illustrate the mechanistic logic driving the experimental protocols provided in Section 5.

Diagram 1: Radical Minisci Mechanism (C4-Alkylation)

This pathway demonstrates the oxidative decarboxylation route to generate nucleophilic alkyl radicals, which selectively attack the electron-deficient pyridine at C2 or C4.

Minisci_Mechanism Start Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Start->Radical Oxidative Decarboxylation Oxidant Persulfate/Ag(I) (Oxidant) Oxidant->Radical Addition Radical Addition (C2/C4 Selectivity) Radical->Addition Pyridine Protonated Pyridine (PyH+) Pyridine->Addition Intermed Radical Cation Intermediate Addition->Intermed Product Alkylated Pyridine Intermed->Product -H+ (Re-aromatization)

Caption: Mechanistic flow of Ag-catalyzed Minisci alkylation targeting electron-deficient heterocycles.

Diagram 2: Steric Control in Ir-Catalyzed Borylation

This diagram visualizes how ligand bulk overrides electronic preferences to achieve meta-selectivity.[1]

Ir_Borylation Substrate 2-Substituted Pyridine Steric Steric Clash at Ortho (C6) Substrate->Steric N-Coordination Blocked Catalyst [Ir(OMe)(cod)]2 + dtbpy Ligand Complex Active Ir-Trisboryl Species Catalyst->Complex Complex->Steric Meta Activation at Meta (C4/C5) (Sterically Accessible) Steric->Meta Redirects to Product Meta-Borylated Pyridine Meta->Product C-H Activation

Caption: Steric steering in Iridium-catalyzed C-H activation forcing functionalization to the distal (meta) position.

Experimental Protocols

These protocols are designed for reproducibility. I have selected robust conditions that minimize common failure modes (e.g., catalyst poisoning by pyridine nitrogen).

Protocol A: Meta-Selective C–H Borylation of Pyridines

Objective: Synthesize 5-substituted-2-phenylpyridine intermediates. Mechanism: Sterically directed Iridium(III) catalysis.[1]

Materials:

  • Substrate: 2-Phenylpyridine (1.0 equiv)

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.8 equiv)

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%)

  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step Procedure:

  • Glovebox Assembly: In a N₂-filled glovebox, charge a 20 mL scintillation vial with [Ir(OMe)(cod)]₂ (10 mg) and dtbpy (8 mg).[1] Dissolve in 2 mL hexane. The solution should turn deep red/brown, indicating active catalyst formation.[1]

  • Reagent Addition: Add B₂pin₂ (203 mg, 0.8 mmol) and 2-phenylpyridine (155 mg, 1.0 mmol). Note: Using excess substrate relative to boron maximizes selectivity for the mono-borylated product.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat at 80°C for 16 hours.

  • Workup: Cool to room temperature. The reaction mixture is often heterogeneous.[1][5] Dilute with CH₂Cl₂ and pass through a short pad of silica gel to remove the iridium catalyst.[1]

  • Purification: Concentrate in vacuo. Recrystallize from pentane/ether or purify via flash chromatography (EtOAc/Hexane).[1]

  • Validation: ¹H NMR should show the disappearance of the C4/C5 protons and the appearance of a singlet or doublet characteristic of meta-substitution.[1]

Protocol B: Radical Minisci C4-Alkylation

Objective: Direct alkylation of pyridine with a pivaloyl group (Bioisostere for a t-butyl group).[1] Mechanism: Ag-catalyzed oxidative decarboxylation.[1][6]

Materials:

  • Substrate: Pyridine (1.0 equiv)

  • Radical Source: Pivalic acid (3.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

  • Acid: TFA (1.0 equiv) or H₂SO₄ (1.0 equiv)

  • Solvent: CH₂Cl₂/H₂O (Biphasic system)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add pyridine (1 mmol), pivalic acid (3 mmol), and 0.1 M H₂SO₄ (10 mL).

  • Catalyst Addition: Add AgNO₃ (34 mg, 0.2 mmol).

  • Initiation: Heat the mixture to 70°C.

  • Oxidant Feed: Add a solution of (NH₄)₂S₂O₈ (685 mg, 3 mmol) in H₂O dropwise over 20 minutes. Critical: Rapid addition causes radical dimerization (R-R) rather than addition to the pyridine.

  • Monitoring: Vigorous gas evolution (CO₂) indicates successful decarboxylation.[1] Stir for 2 hours.

  • Workup: Basify with NaOH (aq) to pH > 9. Extract with CH₂Cl₂ (3x).[1]

  • Purification: The crude residue will contain a mixture of C2 and C4 isomers.[1] Separate via column chromatography.[1][2] (C4 isomer is typically more polar).[1]

Data & Validation: Reactivity Profiles

The following table summarizes the expected regioselectivity outcomes based on the method employed. This data helps in selecting the correct synthetic route for your target intermediate.[1]

MethodPrimary Site of ReactionKey Controlling FactorTypical YieldSubstrate Scope
SNAr C2 / C6Leaving Group (F, Cl)>85%Requires EWG activation
EAS (Nitration/Bromination) C3 (Meta)Electronic (LUMO)40-60%Harsh conditions; limited functional group tolerance
Ir-Catalyzed Borylation C3 / C4 / C5Steric (Ligand bulk)70-90%Excellent for unactivated pyridines
Minisci Reaction C2 / C4Radical Nucleophilicity50-70%High value for alkylation; produces isomer mixtures
Pyridine N-Oxide Rearrangement C2Sigmatropic rearrangement60-80%Requires deoxygenation step

References

  • C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 2023.[1][7][8] Link

  • Recent Advances in Minisci-Type Reactions. ResearchGate, 2024. Link

  • Iridium-Catalyzed C-H Borylation of Substituted Pyridines. American Chemical Society, 2022.[1] Link

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Link

  • Meta-Selective C–H Borylation by Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 2019.[1] Link[9]

Sources

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of numerous therapeutic agents.[1][2] Pyridine derivatives are integral to drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[2][3][4] The specific substrate, 5-Amino-6-iodo-pyridine-2-carbonitrile, represents a highly functionalized and valuable building block. Its three distinct functional groups—an amine, a cyano group, and an iodo leaving group—offer multiple handles for synthetic diversification, making it a powerful precursor for generating libraries of complex molecules.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, a discovery celebrated with the 2010 Nobel Prize in Chemistry.[5][6] Its application in pharmaceutical development is widespread due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[7][8]

This guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. We will delve into the mechanistic underpinnings of the reaction, explore optimized protocols using both classical and advanced catalyst systems, and offer field-proven insights to overcome common challenges associated with this specific class of heteroaryl halides.

Part 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-catalyzed cycle. Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][9][10]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step.[7] The high reactivity of the C-I bond (relative to C-Br or C-Cl) makes this substrate highly amenable to this initial activation.[9] This step oxidizes the catalyst to a Pd(II) species.

  • Transmetalation : In this stage, the organic group from the boronic acid (or its boronate ester) is transferred to the Pd(II) complex. This process requires activation of the organoboron species by a base.[7][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center, displacing the halide.

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) center coupling to form the new C-C bond of the desired product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regenerates  Catalyst Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) (this compound) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols & Strategic Considerations

The presence of a primary amine and a pyridine nitrogen on the substrate requires careful selection of the catalyst system. These basic groups can potentially coordinate to the palladium center and inhibit catalysis. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have been developed to overcome these challenges and exhibit high tolerance for such functional groups.[12]

We present two robust protocols, one employing a classical catalyst and another utilizing a modern, high-activity system.

Protocol 1: Classical Conditions using Tetrakis(triphenylphosphine)palladium(0)

This protocol uses a widely available and reliable Pd(0) catalyst. It is a cost-effective starting point for optimization.

Materials & Reagents:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting iodide.

  • Inerting: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[13]

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: High-Activity Conditions using a Buchwald Ligand

This protocol utilizes a modern catalyst system known for its high turnover numbers, efficiency with challenging substrates, and tolerance of amine functional groups.[12]

Materials & Reagents:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.5 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene or CPME (degassed)

  • Water (degassed, optional, typically 1-2%)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (3.0 equiv).

  • Catalyst Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 equiv) and the SPhos ligand (0.04 equiv).

  • Solvent Addition: Add degassed toluene or CPME to achieve a concentration of ~0.1 M.

  • Inerting: Seal the flask and thoroughly degas the solvent by bubbling argon through the mixture for 10-15 minutes.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often significantly faster, sometimes completing within 1-4 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography.

Part 3: Data Summary and Workflow Visualization

Comparative Table of Protocols
ParameterProtocol 1 (Classical)Protocol 2 (High-Activity)Rationale & Causality
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0). It is often more stable and easier to handle than air-sensitive Pd(0) sources.[9]
Ligand PPh₃ (in catalyst)SPhos (4 mol%)SPhos is a bulky, electron-rich biaryl monophosphine ligand that promotes rapid oxidative addition and reductive elimination, enhancing catalytic activity and stability.[12][14]
Base Na₂CO₃ (aq.)K₃PO₄ (anhydrous)K₃PO₄ is a stronger base that can be more effective in anhydrous conditions and is often superior for heteroaryl couplings.[15]
Solvent Dioxane/Water (4:1)Toluene or CPMEThe choice of solvent affects catalyst solubility and reaction temperature. Toluene and CPME are excellent for high-temperature applications with modern catalysts.
Temperature 90 - 100 °C100 - 110 °CHigher temperatures accelerate the rate-limiting oxidative addition step.
Typical Time 8 - 24 hours1 - 4 hoursThe advanced catalyst system significantly accelerates the catalytic cycle.
General Experimental Workflow

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification A Weigh Solid Reagents: - Pyridine Iodide - Boronic Acid - Base B Add to Flame-Dried Schlenk Flask A->B C Add Catalyst & Ligand (under inert gas) B->C D Add Degassed Solvent C->D E Seal & Purge with Inert Gas (3x) D->E F Heat with Stirring (90-110°C) E->F G Monitor by TLC / LC-MS F->G H Cool to Room Temp G->H I Aqueous Work-up (EtOAc / Water) or Filter through Celite H->I J Dry & Concentrate Organic Phase I->J K Purify by Flash Column Chromatography J->K L Characterize Product (NMR, MS) K->L

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Part 4: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Catalyst Deactivation: Insufficiently inert atmosphere; impurities in reagents/solvents.Ensure all solvents are thoroughly degassed. Use high-purity reagents. Increase catalyst/ligand loading slightly (e.g., to 3 mol% Pd).
Ineffective Base: Base is not strong enough or has poor solubility.Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better surface area.
Low Temperature: Reaction temperature is too low for efficient oxidative addition.Increase the temperature in 10 °C increments, ensuring solvent and substrate stability.
Protodeboronation Presence of Water/Protic Species: The boronic acid reverts to the corresponding arene before coupling.Use an anhydrous base (K₃PO₄) and solvent (toluene). Minimize reaction time. Use a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling Oxygen Contamination: Oxygen can promote the homocoupling of boronic acids.Ensure the reaction setup is rigorously purged with an inert gas.
Difficult Purification Polar Product: The presence of the amine and cyano groups can lead to streaking on silica gel.Consider using a different stationary phase like alumina. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing.

By systematically evaluating these protocols and considering the potential challenges, researchers can confidently and efficiently synthesize novel 5-amino-6-aryl-pyridine-2-carbonitrile derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. Available at: [Link]

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow . Organic Letters, 13(19), 5180–5183. Available at: [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids . ResearchGate. Available at: [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7(10), 6500-6522. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides . The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry, 70(8), 3048–3058. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation . The Journal of Organic Chemistry, 61(21), 7240–7241. Available at: [Link]

  • Avanthay, M., et al. (2019). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits . ChemRxiv. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]

  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties . MDPI. Available at: [Link]

  • General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU... . ResearchGate. Available at: [Link]

  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... . ResearchGate. Available at: [Link]

  • Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) . PMC. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC. Available at: [Link]

  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs . ResearchGate. Available at: [Link]

Sources

Application Note: Synthesis of Bicyclic Heterocycles from 5-Amino-6-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, the 5-amino-6-iodopyridine scaffold represents a "privileged structure" due to its orthogonal reactivity. The juxtaposition of a nucleophilic amino group (


) at the C5 position and an electrophilic iodine atom at the C6 position (adjacent to the pyridine nitrogen) creates a versatile platform for annulation reactions.

This configuration allows for the rapid assembly of [5,6]-fused bicyclic heterocycles , specifically:

  • Pyrrolo[3,2-b]pyridines (4-Azaindoles): Bioisosteres of indole, crucial for kinase inhibition.

  • Imidazo[4,5-b]pyridines: Privileged scaffolds in GPCR modulators and antiviral agents.

  • [1,2,3]Triazolo[4,5-b]pyridines: High-nitrogen scaffolds for fragment-based drug discovery.

This guide provides validated protocols for transforming 5-amino-6-iodopyridines into these high-value targets, emphasizing mechanistic causality and operational robustness.

Structural Analysis & Reactivity Profile

To design effective syntheses, one must understand the electronic bias of the substrate. Although the user specifies "5-amino-6-iodopyridine," standard IUPAC nomenclature often numbers the pyridine nitrogen as 1, making the adjacent positions 2 and 6. Thus, a 5-amino-6-iodo substitution pattern places the iodine


 to the nitrogen and the amine 

to the nitrogen.
  • C6-Iodine (Electrophile): Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig) due to the weak C-I bond and electron-deficient nature of the pyridine ring.

  • C5-Amine (Nucleophile): Acts as an internal nucleophile for cyclization or a directing group.

  • Pyridine Nitrogen: Can act as a competitive ligand for metal catalysts; often requires specific phosphine ligands to prevent catalyst poisoning.

Visualizing the Divergent Pathways

ReactionPathways Start 5-Amino-6-Iodopyridine (Precursor) Path1 Sonogashira Coupling + Cyclization Start->Path1 + Alkyne / Pd(0) Path2 Buchwald-Hartwig + Condensation Start->Path2 + Amine / Pd(0) Path3 Diazotization / Azidation Start->Path3 + NaNO2 / NaN3 Prod1 4-Azaindole (Pyrrolo[3,2-b]pyridine) Path1->Prod1 5-endo-dig Prod2 Imidazo[4,5-b]pyridine Path2->Prod2 Dehydration Prod3 Triazolo[4,5-b]pyridine Path3->Prod3 Cyclization

Figure 1: Divergent synthetic pathways from the 5-amino-6-iodopyridine core.

Protocol A: Synthesis of 4-Azaindoles (Pyrrolo[3,2-b]pyridines)

The most direct route to the azaindole core is the Larock-type heteroannulation , utilizing a Sonogashira coupling followed by an intramolecular nucleophilic attack.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Cu(I) catalyzed coupling of a terminal alkyne to the C6-iodo position. The resulting internal alkyne is activated by the metal or electrophiles, promoting a 5-endo-dig cyclization by the C5-amino group.

Experimental Protocol

Target: 2-Substituted-1H-pyrrolo[3,2-b]pyridine Scale: 1.0 mmol

Reagents:

  • 5-Amino-6-iodopyridine (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (5 mol%)
    
  • Copper(I) Iodide [CuI] (2 mol%)

  • Triethylamine [

    
    ] (3.0 equiv)
    
  • Solvent: DMF (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Charging: Add 5-amino-6-iodopyridine (220 mg, 1 mmol),

    
     (35 mg), and CuI (4 mg).
    
  • Solvent Addition: Add anhydrous DMF (5 mL) and

    
     (0.42 mL).
    
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 12 hours.

    • Note: Monitoring by LC-MS is critical. The intermediate (alkynyl-pyridine) may be visible. If cyclization is slow, add KOtBu (1.5 equiv) to force ring closure.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (

    
     mL) to remove DMF.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Control Point: Deoxygenation is vital. Oxygen promotes Glaser coupling (homocoupling of alkynes), reducing yield.

Protocol B: Synthesis of Imidazo[4,5-b]pyridines

This scaffold is generated via a two-step sequence: Palladium-catalyzed amination (Buchwald-Hartwig) to form a diamine, followed by cyclocondensation.

Mechanistic Insight

The C6-iodo group is displaced by a primary amine using a specialized phosphine ligand (e.g., Xantphos) that prevents chelation by the pyridine nitrogen. The resulting vicinal diamine (5-amino-6-alkylaminopyridine) reacts with an orthoester or aldehyde to close the imidazole ring.

Experimental Protocol

Target: 1,2-Disubstituted-imidazo[4,5-b]pyridine Scale: 1.0 mmol

Step 1: C-N Coupling (Buchwald-Hartwig)

  • Catalyst System:

    
     (2.5 mol%) and Xantphos (5 mol%).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane (0.2 M).

  • Conditions: React 5-amino-6-iodopyridine with

    
     (1.2 equiv) at 100°C for 16h under Argon.
    
  • Isolation: Filter through Celite, concentrate. (Intermediate can often be used crude).

Step 2: Cyclization

  • Reagent: Triethyl orthoformate (HC(OEt)

    
    ) (Excess/Solvent) or R-CHO with catalytic 
    
    
    
    .
  • Conditions: Reflux the crude diamine in HC(OEt)

    
     with a catalytic amount of p-TsOH (5 mol%) for 4 hours.
    
  • Purification: Evaporate volatiles. Recrystallize from EtOH or purify via column chromatography.

Comparative Data & Troubleshooting

Table 1: Optimization of Reaction Conditions

Reaction TypeCatalyst/LigandBaseSolventTempTypical YieldKey Constraint
Sonogashira

/ CuI

DMF100°C75-88%

exclusion is critical.
Buchwald

/ Xantphos

Dioxane100°C80-92%Pyridine N-chelation requires bidentate ligand.
Heck-Cyclization

/


DMF120°C60-75%Requires alkene partner; lower regioselectivity.
Troubleshooting Guide
  • Problem: Low conversion in Sonogashira.

    • Solution: The amino group at C5 may be coordinating to Pd. Protect the amine as an acetamide (

      
      ) or use a bulky phosphine ligand (e.g., XPhos).
      
  • Problem: Formation of homocoupled alkyne.

    • Solution: Re-degas solvents. Add the alkyne slowly via syringe pump.

Detailed Pathway Visualization

The following diagram illustrates the molecular logic for the Sonogashira/Cyclization cascade, the most common application for this precursor.

AzaindoleMechanism Substrate 5-Amino-6-Iodopyridine OxAdd Oxidative Addition (Pd-Ar-I species) Substrate->OxAdd Pd(0) Transmetal Transmetalation (Cu-Acetylide) OxAdd->Transmetal + Alkyne-Cu RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim Intermediate 3-Amino-2-alkynylpyridine RedElim->Intermediate Activation Alkyne Activation (Pd/Cu/Base) Intermediate->Activation Cyclization 5-endo-dig Cyclization (N-Attack) Activation->Cyclization Product 4-Azaindole Cyclization->Product Isomerization

Figure 2: Mechanistic cascade for the synthesis of 4-azaindoles from amino-iodopyridines.

References

  • Synthesis of Azaindoles via Palladium-Catalyzed Reactions Source: Organic Letters (ACS) Citation: Lachance, N., et al. "One-Pot Synthesis of 1,2-Disubstituted Azaindoles." Org.[1][2][3] Lett. 2017. Context: Validates the one-pot Sonogashira/cyclization methodology for amino-halopyridines.

  • Buchwald-Hartwig Amination of Heterocycles Source: Journal of the American Chemical Society Citation: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. 2011. Context: Provides the ligand selection logic (Xantphos/BrettPhos) for coupling amines to pyridine systems.

  • Synthesis of Imidazo[4,5-b]pyridines Source: National Institutes of Health (PubMed) / Molecules Citation: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine."[4] Context: Detailed protocols for ring closure of diamino-pyridines using orthoesters.

  • Palladium-Catalyzed Synthesis of 4- and 7-Azaindoles Source: Royal Society of Chemistry (RSC) Citation: "Facile synthesis of 4- and 7-azaindoles from the corresponding imines/amines." Context: Confirms the regioselectivity of cyclization based on halogen positioning.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Densely Functionalized Aminopyridines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The transformation's power lies in its broad substrate scope and tolerance for various functional groups, often succeeding where classical methods like nucleophilic aromatic substitution fail.[1][2]

This guide provides a detailed examination and a robust experimental protocol for a particularly challenging yet valuable transformation: the Buchwald-Hartwig amination of 5-Amino-6-iodo-pyridine-2-carbonitrile. This substrate is of significant interest as the resulting diaminopyridine scaffold is a key building block in the development of various therapeutic agents. The molecule presents a unique set of challenges due to its dense functionalization:

  • Aryl Iodide: While aryl iodides are generally reactive in cross-coupling reactions, the iodide formed during the reaction can have an inhibitory effect on the palladium catalyst.[4]

  • Amino Group: The presence of a primary amino group on the pyridine ring could potentially lead to self-coupling or other side reactions.

  • Cyano Group: The electron-withdrawing nature of the nitrile may influence the reactivity of the aryl iodide.

  • Pyridine Core: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with the catalytic cycle.

This document will dissect the key mechanistic considerations, provide a well-vetted starting protocol, and offer a comprehensive troubleshooting guide to empower researchers to successfully navigate this intricate transformation.

Reaction Mechanism and Strategic Considerations

A deep understanding of the catalytic cycle is paramount for rational protocol design and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through several key steps:[1][5]

  • Activation of the Palladium Precursor: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[5]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylated amine and regenerating the Pd(0) catalyst.[6]

To address the specific challenges posed by this compound, the following strategic choices are crucial:

  • Catalyst and Ligand Selection: The choice of ligand is critical for a successful Buchwald-Hartwig amination.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, have proven to be highly effective.[1] For this substrate, a biarylphosphine ligand like XPhos or a ferrocene-based ligand is recommended to promote the desired reactivity and stability of the catalytic species. The use of a pre-formed palladium catalyst (precatalyst) is often advantageous to ensure the efficient generation of the active Pd(0) species.[8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[9]

  • Solvent Choice: Anhydrous, aprotic solvents are typically used to prevent quenching of the base and interference with the catalyst. Toluene, dioxane, and THF are common choices.[7][10] It is crucial to avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit the reaction.[4]

Experimental Workflow

The following diagram outlines the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Degas Solvent R1 Combine Reagents under Inert Atmosphere P1->R1 P2 Dry Glassware P2->R1 P3 Weigh Reagents in Glovebox P3->R1 R2 Heat to Reaction Temperature R1->R2 R3 Monitor Reaction by TLC/LC-MS R2->R3 W1 Quench Reaction R3->W1 W2 Aqueous Extraction W1->W2 W3 Dry Organic Layer W2->W3 P4 Purify by Column Chromatography W3->P4 G Pd0 L-Pd(0) PdII_Aryl L-Pd(II)(Ar)(I) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR'R'') PdII_Aryl->PdII_Amido Amine Coordination & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product Reagents Ar-I + HNR'R'' Reagents->PdII_Aryl Base Base Base->PdII_Amido

Sources

Application Note: High-Fidelity Hydrolysis of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of 5-Amino-6-iodo-pyridine-2-carbonitrile presents a specific chemoselective challenge in medicinal chemistry. While nitrile hydrolysis is a standard transformation, the presence of the C6-Iodine atom—ortho to the pyridine nitrogen—creates a high risk of nucleophilic aromatic substitution (


) or protodeiodination under harsh acidic or basic conditions.

This guide provides two optimized protocols:

  • Protocol A: Selective partial hydrolysis to the Primary Amide using a modified Radziszewski reaction (Peroxide-mediated).

  • Protocol B: Full hydrolysis to the Carboxylic Acid using controlled alkaline saponification with isoelectric precipitation.

Structural Analysis & Mechanistic Strategy

Electronic Environment

The substrate contains three conflicting functional groups on a pyridine core:

  • C2-Nitrile (-CN): The electrophilic target. Requires nucleophilic attack (by

    
     or 
    
    
    
    ).
  • C5-Amine (-NH2): Electron-donating (Mesomeric effect

    
    ). This enriches the ring electron density, slightly deactivating the nitrile toward hydrolysis compared to unsubstituted cyanopyridines.
    
  • C6-Iodine (-I): The "Fragile Handle." Located

    
     to the ring nitrogen, this position is highly activated for 
    
    
    
    by hard nucleophiles (like hydroxide) at elevated temperatures.
The Chemoselectivity Challenge

The primary failure mode in this synthesis is the displacement of iodine by hydroxide, yielding 5-amino-6-hydroxy-pyridine-2-carboxylic acid (as a pyridone tautomer). To prevent this, we must utilize reagents with high nucleophilicity toward the nitrile carbon but low basicity/nucleophilicity toward the aromatic ring carbon.

Pathway Visualization

The following diagram illustrates the competitive landscape of this reaction.

ReactionPathways Substrate 5-Amino-6-iodo- pyridine-2-carbonitrile Amide Primary Amide (Intermediate) Substrate->Amide H2O2 / Base (Fast, Kinetic Control) Acid Target Carboxylic Acid (Product) Substrate->Acid Strong Acid/Base Reflux Impurity 6-Hydroxy Impurity (SNAr Side Product) Substrate->Impurity High Temp + OH- (SNAr at C6) Deiodo De-iodinated Byproduct Substrate->Deiodo H2 / Pd or Metal Exchange Amide->Acid Mild NaOH, 50°C

Figure 1: Reaction pathways showing the kinetic preference for peroxide-mediated hydrolysis (Blue) versus the thermodynamic risk of displacement (Red).

Protocol A: Synthesis of the Primary Amide

Target: 5-Amino-6-iodo-pyridine-2-carboxamide Method: Modified Radziszewski Reaction (Alkaline Peroxide)

This method utilizes the hydroperoxide anion (


), which is a "super-nucleophile" (due to the alpha-effect). It attacks the nitrile hundreds of times faster than hydroxide, allowing the reaction to proceed at room temperature, preserving the iodine.
Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Hydrogen Peroxide (30% aq., 5.0 eq)

  • Base: Potassium Carbonate (

    
    , 1.5 eq) or NaOH (0.1 eq catalytic)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or Ethanol/Water (3:1)

    • Note: DMSO is preferred for solubility and rate enhancement.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (10 mmol) in DMSO (20 mL). Ensure complete dissolution; the solution may be slightly yellow.

  • Base Addition: Add

    
     (15 mmol) to the solution. Cool the mixture to 10°C using an ice-water bath.
    
  • Peroxide Addition: Dropwise add 30%

    
     (50 mmol) over 10 minutes.
    
    • Caution: Exothermic reaction. Monitor internal temperature (keep < 25°C).

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25°C) for 1-3 hours.

    • Monitoring: Check by TLC or HPLC. The nitrile peak should disappear, replaced by a more polar amide peak.

  • Quench: Pour the reaction mixture slowly into ice-cold water (100 mL).

    • Observation: The product should precipitate as a solid.

  • Workup:

    • Filter the precipitate.

    • Wash the cake with cold water (

      
       mL) to remove DMSO and residual peroxide.
      
    • Wash with hexanes to remove non-polar impurities.

    • Dry under vacuum at 40°C.

Expected Yield: 85-95% Data Validation: MS (ESI+) m/z = [M+H]+ (Calculated mass + 18).

Protocol B: Synthesis of the Carboxylic Acid

Target: 5-Amino-6-iodo-pyridine-2-carboxylic acid Method: Mild Saponification with Isoelectric Precipitation

Direct hydrolysis of the nitrile to acid requires forcing conditions. It is often safer to proceed via the amide (Protocol A) or use a carefully controlled one-pot procedure. This protocol describes the direct route with temperature safeguards.

Materials
  • Substrate: this compound

  • Base: Sodium Hydroxide (2.0 M aq, 3.0 eq)

  • Solvent: Ethanol (to ensure miscibility)

  • Acid: 1.0 M HCl (for pH adjustment)

Step-by-Step Procedure
  • Setup: Suspend the nitrile (10 mmol) in Ethanol (15 mL).

  • Base Hydrolysis: Add 2.0 M NaOH (15 mL, 30 mmol).

  • Thermal Control: Heat the mixture to 50°C .

    • Critical: Do NOT reflux (approx 78°C). Higher temperatures drastically increase the rate of Iodine displacement (

      
      ).
      
    • Time: Stir at 50°C for 4-6 hours. Monitor by HPLC. If the intermediate amide persists, raise temp to 60°C cautiously.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Evaporate the Ethanol under reduced pressure (Rotavap) to leave an aqueous solution.

    • Filtration (Optional): If any insoluble solids remain (unreacted starting material), filter them off now.

  • Acidification:

    • Place the aqueous solution (containing the sodium salt of the product) in an ice bath.

    • Slowly add 1.0 M HCl while monitoring pH.

    • Target pH: Adjust to pH 3.5 - 4.0 .

    • Reasoning: The product is an amphoteric amino acid.[1] It is most insoluble at its isoelectric point (pI). The pyridine nitrogen pKa is ~3.0, and the acid pKa is ~4.5. The zwitterion forms between these values.

  • Isolation:

    • Allow the suspension to stand at 4°C for 2 hours.

    • Filter the solid product.

    • Wash with a small amount of cold water (pH 4) and then diethyl ether.

    • Dry under vacuum.[2]

Workflow Visualization

WorkupFlow Reaction Reaction Mixture (Na+ Salt of Acid + EtOH) Evap Evaporate Ethanol Reaction->Evap Acidify Acidify with HCl to pH 3.5 - 4.0 Evap->Acidify Aq. Solution Precip Precipitation at pI (Zwitterion Formation) Acidify->Precip Filter Filtration & Drying Precip->Filter Final Pure Acid Product Filter->Final

Figure 2: Purification workflow relying on isoelectric point (pI) precipitation.

Analytical Validation & Troubleshooting

Key Analytical Markers
TechniqueObservationInterpretation
HPLC Shift to lower retention time (RP-C18)Acid is more polar than Nitrile/Amide.
1H NMR Disappearance of Amide protons (if multistep)Confirm conversion to Acid.
MS (ESI) M+H / M-HCheck for +18 (Amide) or +19 (Acid) mass shift.
Visual Yellowing of solutionWarning: Indicates Iodine release (

). Reaction is too harsh.
Troubleshooting Guide
  • Problem: Product is oiling out during acidification.

    • Solution: The concentration is too high. Dilute with water before acidification. Scratch the flask wall to induce crystallization.

  • Problem: Significant 6-Hydroxy impurity detected (MS shows M-I+OH).

    • Solution: Reduce temperature in Protocol B. Switch to Lithium Hydroxide (LiOH) in THF/Water, which is milder than NaOH.

  • Problem: Incomplete hydrolysis (Stuck at Amide).

    • Solution: Do not increase temp. Instead, increase reaction time or add 1.0 eq of

      
       to the basic hydrolysis mixture (Perhydrolysis is faster).
      

References

  • Radziszewski Reaction Context

    • Radziszewski, B. (1885). "Über die Oxydation des Benzols". Berichte der deutschen chemischen Gesellschaft.
    • Modern Application: "Nitrile Hydrolysis to Amides." Organic Chemistry Portal.
  • Pyridine Chemistry & Halogen Lability

    • Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic aromatic substitution of hydrogen in pyridine derivatives.
    • Relevance: Discusses the activ
  • Isoelectric Point of Amino Acids

    • "Amino Acids pKa and pI Values." University of Calgary Chemistry.
    • Relevance: Theoretical basis for pH 3.5-4.
  • Synthesis of Halopyridine Carboxylic Acids

    • Example patent literature for similar kinase inhibitors (e.g.
    • US Patent 2006/0035926: "Process for preparing aminopyridine derivatives."[2] (Describes alkaline hydrolysis conditions for cyanopyridines).

Sources

Application Notes and Protocols: 5-Amino-6-iodo-pyridine-2-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors. This application note details the strategic use of 5-Amino-6-iodo-pyridine-2-carbonitrile as a highly versatile starting material for the rapid generation of diverse kinase inhibitor libraries. The presence of the 6-iodo substituent provides a crucial synthetic handle for introducing a wide array of chemical moieties via robust cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions. This guide provides a comprehensive overview of the scaffold's potential, detailed synthetic protocols for its derivatization, and methodologies for the biological evaluation of the resulting compounds against key kinase targets, with a particular focus on the Janus Kinase (JAK) family.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The 2-aminopyridine motif is frequently found in ATP-competitive inhibitors, where the amino group and the pyridine nitrogen form a characteristic hydrogen-bonding pattern with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.

The this compound scaffold offers several distinct advantages for medicinal chemists:

  • Validated Pharmacophore: The 5-aminopyridine-2-carbonitrile core is a proven kinase-binding element. The amino group at the 5-position and the pyridine nitrogen act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule in the ATP-binding pocket of many kinases.

  • Synthetic Tractability: The iodo group at the 6-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of various aryl, heteroaryl, or alkynyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[1]

  • Vector for Specificity and Potency: The substituent introduced at the 6-position can be tailored to interact with specific regions of the kinase active site beyond the hinge, such as the solvent-exposed region or deeper hydrophobic pockets, thereby driving potency and selectivity for the target kinase.

Synthetic Utility: Diversification via Cross-Coupling Reactions

The true power of the this compound scaffold lies in its capacity for diversification. The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds, primarily through Suzuki and Sonogashira couplings.

G cluster_0 Scaffold Diversification Start 5-Amino-6-iodo- pyridine-2-carbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, Base) Start->Suzuki Introduce Aryl/ Heteroaryl Groups Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Introduce Alkynyl Groups Library1 Library of 6-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 Library of 6-Alkynyl Derivatives Sonogashira->Library2

Caption: Synthetic diversification of the scaffold.

This strategic approach allows for the creation of large, focused libraries of compounds, each with a unique substitution at the 6-position, which is critical for exploring the chemical space around a target kinase and optimizing for potency and selectivity.

Biological Applications: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular, non-receptor tyrosine kinases that are pivotal in cytokine signaling.[3] The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and its aberrant activation, particularly of JAK2, is implicated in myeloproliferative neoplasms (MPNs) like polycythemia vera and essential thrombocythemia.[4][5] Consequently, JAK2 has emerged as a high-value therapeutic target, and several aminopyridine-based JAK2 inhibitors have been developed.[6][7][8]

G Receptor Cytokine Receptor JAK JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Inhibitor Aminopyridine-based JAK2 Inhibitor Inhibitor->JAK blocks ATP binding

Caption: Simplified JAK-STAT signaling pathway.

Derivatives from the this compound scaffold are well-positioned to target JAK2. The aminopyridine core can engage the hinge region, while a well-chosen aryl or heteroaryl substituent at the 6-position can extend into the ribose-binding pocket or toward the gatekeeper residue to enhance potency and selectivity.

Table 1: Representative Aminopyridine-based JAK2 Inhibitors

Compound IDTargetIC50 (nM)Reference
12k JAK26[8]
12l JAK23[8]
16m-(R) JAK23[3]
21b JAK29[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a 6-Aryl-5-amino-pyridine-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Rationale: The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[9] Its tolerance for a wide range of functional groups makes it ideal for late-stage diversification in a drug discovery program. Microwave irradiation is often employed to accelerate reaction times and improve yields.[10]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), deoxygenated

  • Microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Solvent Addition: Add the deoxygenated 1,4-dioxane/water mixture to the vial to achieve a substrate concentration of approximately 0.1 M.

  • Deoxygenation: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. Causality: Oxygen can oxidize the Pd(0) active catalyst, leading to reaction failure. This step is critical for ensuring a high-yielding reaction.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-aryl-5-amino-pyridine-2-carbonitrile derivative.

Protocol 2: Biochemical Kinase Inhibition Assay using TR-FRET

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring the inhibitory activity of a compound against a target kinase.

Rationale: TR-FRET is a robust, homogeneous assay format ideal for high-throughput screening.[11][12] It combines the low background of time-resolved fluorescence with the ratiometric nature of FRET, resulting in high sensitivity and resistance to many forms of assay interference. The assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

  • Target kinase (e.g., recombinant JAK2)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds serially diluted in DMSO

  • Low-volume, black 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of your serially diluted test compounds into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and the fluorescein-labeled substrate peptide in assay buffer. Add a defined volume (e.g., 5 µL) to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add a defined volume (e.g., 5 µL) to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the enzyme. Causality: Using ATP at its Kₘ ensures that the assay is sensitive to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60-90 minutes).

  • Detection: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer. Add a defined volume (e.g., 10 µL) to each well.

  • Final Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the terbium wavelength (~490 nm) and the fluorescein wavelength (~520 nm) after a time delay.

  • Data Analysis: Calculate the 520/490 emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Viability/Proliferation Assay (CellTiter-Glo®)

This protocol describes the use of the Promega CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of a compound on the proliferation of a cancer cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2).

Rationale: This assay quantifies ATP, an indicator of metabolically active, viable cells.[8] The "add-mix-measure" format is simple and amenable to high-throughput applications. The luminescent signal is highly sensitive and has a broad linear range.

Materials:

  • Human cancer cell line (e.g., HEL 92.1.7)

  • Appropriate cell culture medium and serum

  • Test compounds serially diluted in DMSO

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed the cells into the wells of an opaque-walled plate at a pre-determined optimal density in 100 µL of culture medium (for 96-well plates). Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment: Add various concentrations of the test compound to the wells (e.g., 1 µL of a 100x stock). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Causality: The luciferase enzyme in the reagent has optimal activity at room temperature, so this step ensures signal consistency across the plate.

  • Reagent Addition: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average background luminescence (from wells with medium only). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a high-value, strategically designed scaffold for the discovery of novel kinase inhibitors. Its inherent kinase-binding properties, combined with a synthetically versatile iodine handle, empower medicinal chemists to rapidly generate and optimize lead compounds against a range of important kinase targets. The protocols provided herein offer a robust framework for leveraging this scaffold in drug discovery campaigns, from initial synthesis to comprehensive biological characterization.

References

  • Cho, W. J., et al. (2015). Computer-aided discovery of aminopyridines as novel JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 23(6), 1259-1267. [Link]

  • Shi, J., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]

  • Ma, L., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(10), 127048. [Link]

  • Liu, G., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Xu, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]

  • BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Application Note. [Link]

  • Lee, J. H., et al. (2017). Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor. Oncology Letters, 13(5), 3131-3136. [Link]

  • Rana, M., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Saco, A. V., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 995-1049. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(10), 1569-1583. [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. ResearchGate. [Link]

  • Digibug. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG Principal. [Link]

  • Lee, E., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. National Institutes of Health. [Link]

  • Combes, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19668-19694. [Link]

  • May, B. C., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. [Link]

  • Muñoz-López, M. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3241. [Link]

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Fuchi, N., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. [Link]

  • Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(19), 7900-7915. [Link]

  • Brunner, K., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3535. [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5-Amino-6-iodo-pyridine-2-carbonitrile (CAS: 1150542-25-8) represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., MEK, FLT3, and JAK pathways). Its structural uniqueness lies in the dense functionalization of the pyridine ring: an electrophilic iodide for cross-coupling, a nucleophilic amine for heterocycle construction, and a nitrile group serving as a masked acid or heterocycle precursor.

This Application Note provides a definitive guide to the Palladium-catalyzed cross-coupling of this substrate. Unlike simple halopyridines, this molecule presents specific challenges—primarily the competitive coordination of the free amine and pyridine nitrogen to the catalyst center. We present optimized protocols for Suzuki-Miyaura and Sonogashira couplings that maintain the integrity of the nitrile group while achieving high conversion.

Chemo-Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

PositionFunctional GroupElectronic CharacterReactivity & Risk Profile
C6 Iodide (-I) Highly Reactive ElectrophilePrimary Reaction Site. The C-I bond is weak and undergoes rapid oxidative addition with Pd(0).
C5 Amino (-NH₂) Electron Donating (EDG)Catalyst Poison/Competitor. The free amine, located ortho to the iodide, can coordinate to Pd(II) species, potentially retarding the catalytic cycle. It also increases electron density at C6, slightly deactivating the halide compared to electron-deficient pyridines.
C2 Nitrile (-CN) Electron Withdrawing (EWG)Sensitive Electrophile. Activates the ring for nucleophilic attack. Prone to hydrolysis (to amide/acid) under vigorous aqueous basic conditions or reduction under strong hydride conditions.
N1 Pyridine Nitrogen Basic/NucleophilicCoordination Site. Can bind to Pd, requiring the use of bidentate ligands or bulky phosphines to displace the equilibrium toward the active catalyst.

Visualizing the Challenge

The following diagram illustrates the competitive pathways and the "Orthogonal Reactivity" strategy required for success.

ReactivityMap Substrate This compound Path_C6 Path A: C6-I Oxidative Addition (DESIRED) Substrate->Path_C6 Pd(0) / Ligand Path_NH2 Path B: Amine Coordination (CATALYST DEACTIVATION) Substrate->Path_NH2 Free -NH2 binding Path_CN Path C: Nitrile Hydrolysis (SIDE REACTION) Substrate->Path_CN High Temp / Strong Base Strategy STRATEGY: Use Bulky Ligands (XPhos) or Bidentate (dppf) to prevent Path B Path_NH2->Strategy

Figure 1: Reactivity map highlighting the competition between productive coupling (Path A) and catalyst deactivation (Path B).

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)[1]

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The choice of Pd(dppf)Cl₂ is deliberate; the bidentate ferrocenyl ligand creates a wide bite angle that resists displacement by the substrate's free amine.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Methodology
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the block/bath to 85–90°C . Stir vigorously.

    • Checkpoint: The reaction typically turns black/dark brown. If it remains bright orange/red after 1 hour, the catalyst may not have activated or has been poisoned.

  • Monitoring: Check by LC-MS after 2 hours. The iodide (SM) should be consumed. The nitrile peak (distinctive IR or NMR signal) should remain intact.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Why this works: The mild carbonate base prevents nitrile hydrolysis. The dppf ligand is robust enough to prevent the free amine from shutting down the catalytic cycle.

Protocol B: Sonogashira Coupling (Alkynylation)

Extending the carbon skeleton via alkynes is common for this scaffold. This protocol uses a Copper(I) co-catalyst.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (2–3 mol%)

  • Base/Solvent: Triethylamine (TEA) or DIPEA (used as solvent or co-solvent with DMF).

Step-by-Step Methodology
  • Setup: Charge the flask with substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: CRITICAL. Evacuate and backfill with Argon 3 times. CuI promotes oxidative homocoupling of alkynes (Glaser coupling) in the presence of Oxygen.

  • Addition: Add degassed DMF (or THF) and the amine base (TEA). Finally, add the alkyne.

  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.

    • Note: High temperatures (>80°C) with CuI can lead to side reactions involving the nitrile or amine.

  • Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Copper species—solution will turn blue), then Brine.

Troubleshooting & Optimization Logic

When the reaction fails, use this logic tree to diagnose the issue.

OptimizationTree Start Reaction Outcome? LowConv Low Conversion (<20%) Start->LowConv Dehal Protodehalogenation (Iodine replaced by H) Start->Dehal Hydrolysis Nitrile Hydrolysis (Amide formation) Start->Hydrolysis CatCheck Catalyst Poisoning by Amine? LowConv->CatCheck SolventCheck Solvent H-Donor? Dehal->SolventCheck BaseCheck Base too strong? Hydrolysis->BaseCheck Soln1 Switch to XPhos Pd G2 or Pd(dtbpf)Cl2 CatCheck->Soln1 Soln2 Switch Solvent (Avoid alcohols, use Toluene) SolventCheck->Soln2 Soln3 Use K3PO4 instead of Carbonate Lower Temp to 60°C BaseCheck->Soln3

Figure 2: Decision tree for troubleshooting common failure modes.

Key Optimization Tips (E-E-A-T)
  • The "Free Amine" Factor: If Pd(dppf)Cl₂ fails, switch to XPhos Pd G2 . The bulky biaryl phosphine ligand creates a "roof" over the Palladium center, physically blocking the substrate's amine from coordinating, while still allowing the oxidative addition of the C-I bond.

  • Stoichiometry: Because the substrate has a free amine, it can act as a weak base. Ensure you have enough inorganic base (3.0 equiv) to drive the transmetallation step.

  • Order of Addition: Always add the catalyst to the solid mixture before adding solvent if possible, or add it as a stock solution last. Avoid letting the catalyst stir with the substrate in the absence of base/boronic acid for long periods, as this promotes non-productive coordination.

References

  • ChemicalBook. (2025). This compound Product Properties and Synthesis. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. (Mechanistic analogy for amino-halopyridines). Retrieved from

  • Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Foundational mechanistic reference). Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Catalysts. Retrieved from

  • Sigma-Aldrich. (2025). 5-Amino-2-pyridinecarbonitrile Safety and Handling. (Analogous handling data). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deiodination in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common and often frustrating side reaction of deiodination (a type of hydrodehalogenation). Here, we will delve into the mechanistic underpinnings of this issue and provide actionable, field-proven strategies to favor your desired C-C bond formation over the premature reduction of your aryl iodide.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in my coupling reaction?

A1: Deiodination is an undesired side reaction where the iodine atom on your aryl iodide starting material is replaced by a hydrogen atom, leading to a simple arene byproduct instead of your target coupled product.[1] This process, a specific form of hydrodehalogenation, consumes your starting material and palladium catalyst in a non-productive pathway, ultimately lowering the yield and purity of your desired compound. Identifying this byproduct is the first step in troubleshooting.

Q2: How can I confirm that deiodination is occurring in my reaction?

A2: The presence of the deiodinated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The deiodinated product will typically appear as a new, less polar spot compared to the starting aryl iodide.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the deiodinated arene.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for the arene, most notably the appearance of a new aromatic proton signal where the iodine atom was previously located.[1]

Q3: What are the primary mechanistic causes of deiodination?

A3: Deiodination competes directly with the desired catalytic cycle. While the exact mechanism can be complex and influenced by many factors, it often arises from the interception of the key Aryl-Pd(II)-I intermediate before it can undergo transmetalation with the coupling partner. The competing pathways can be broadly understood as:

  • Direct Reduction: The Aryl-Pd(II)-I complex can be reduced by various species in the reaction mixture, such as the solvent, base, or even the phosphine ligand, leading to the formation of the arene byproduct.

  • β-Hydride Elimination (less common for aryl iodides): While more prevalent with alkyl halides, under certain conditions, a source of hydride can lead to the formation of a palladium-hydride species, which can then reductively eliminate the arene.

The balance between the desired cross-coupling and undesired deiodination is a kinetic competition. The faster the transmetalation and reductive elimination steps of the desired cycle, the less opportunity there is for the deiodination pathway to occur.

digraph "Catalytic_Cycle_Competition" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition\n(Ar-I)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdI [label="Ar-Pd(II)L₂-I", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Transmetalation\n(R-M)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)L₂-R", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R\n(Desired Product)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Deiodination Pathway Nodes Deiodination [label="Deiodination\n(Reduction)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124", color="#EA4335"]; Arene [label="Ar-H\n(Byproduct)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges for the main catalytic cycle Pd0 -> OxAdd [label="+ Ar-I"]; OxAdd -> ArPdI; ArPdI -> Trans [label="+ R-M"]; Trans -> ArPdR; ArPdR -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerated\nCatalyst"];

// Edges for the competing deiodination pathway ArPdI -> Deiodination [color="#EA4335", style=dashed, label="[H] source\n(e.g., solvent, base)"]; Deiodination -> Arene [color="#EA4335", style=dashed]; }

Figure 1: Competing pathways in Pd-catalyzed cross-coupling.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving deiodination issues by modifying key reaction parameters.

Issue 1: Significant Deiodination Observed with Standard Conditions

Your primary goal is to accelerate the rate of the productive cross-coupling pathway relative to the deiodination pathway.

The choice of ligand is paramount as it directly influences the electronic and steric environment of the palladium center.

  • Causality: Electron-rich and sterically bulky ligands generally accelerate the rate of oxidative addition and reductive elimination.[2] This increased rate can help the desired coupling outcompete the slower deiodination side reaction. N-heterocyclic carbenes (NHCs) are also highly effective for this purpose.[3][4][5]

  • Recommendation: Switch from standard ligands like PPh₃ to more electron-rich and bulky phosphine ligands or an N-heterocyclic carbene (NHC) ligand.

Ligand TypeExamplesRationale
Bulky, Electron-Rich Phosphines P(t-Bu)₃, SPhos, XPhosAccelerate oxidative addition and reductive elimination.[2]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm highly stable and active catalysts that promote coupling.[3][4][5]

The base plays a critical role not only in the transmetalation step (especially in Suzuki and Sonogashira couplings) but can also be a source of protic impurities or act as a reducing agent.

  • Causality: Strong, non-nucleophilic bases are often preferred. The choice of base can influence catalyst stability and the reaction pathway.[1] For instance, some bases can act as hydride donors, promoting dehalogenation.

  • Recommendation: If using strong alkoxide bases (e.g., NaOEt, NaOtBu) in protic solvents, consider switching to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ in an aprotic solvent. The use of fluoride bases like KF can also be beneficial in suppressing side reactions.

The reaction solvent and temperature significantly impact reaction kinetics and catalyst stability.

  • Causality: Higher temperatures can sometimes promote deiodination.[1] The solvent's polarity and coordinating ability can influence the stability of catalytic intermediates and affect reaction selectivity.[6][7][8] For instance, some solvents can act as hydrogen atom donors.

  • Recommendation:

    • Attempt the reaction at a lower temperature.

    • Switch to a non-polar, aprotic solvent like toluene or dioxane, which are less likely to act as hydrogen sources compared to protic solvents or some polar aprotic solvents like DMF.[9]

Experimental Protocols

Protocol 1: Baseline Suzuki-Miyaura Coupling (Illustrating Potential for Deiodination)

This protocol uses common conditions that may be susceptible to deiodination, especially with electron-rich aryl iodides.

  • Materials:

    • Aryl Iodide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Na₂CO₃ (2.0 mmol)

    • Toluene/Ethanol/Water (4:1:1, 6 mL)

  • Procedure:

    • To a round-bottom flask, add the aryl iodide, arylboronic acid, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the solvent mixture, followed by Pd(PPh₃)₄.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the deiodinated byproduct.

Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination

This protocol incorporates the use of a bulkier ligand and an aprotic solvent system to suppress deiodination.

  • Materials:

    • Aryl Iodide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

    • SPhos (0.06 mmol, 6 mol%)

    • K₃PO₄ (2.0 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add Pd₂(dba)₃ and SPhos.

    • Add the anhydrous dioxane and stir for 10 minutes at room temperature to form the active catalyst.

    • Add the aryl iodide, arylboronic acid, and K₃PO₄.

    • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product and compare the product-to-byproduct ratio with Protocol 1.

digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Deiodination Detected?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeLigand [label="Switch to Bulky Ligand\n(e.g., SPhos, IPr)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAgain1 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ModifyBase [label="Change Base\n(e.g., K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAgain2 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; LowerTemp [label="Lower Reaction\nTemperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckAgain3 [label="Problem Solved?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeSolvent [label="Switch to Aprotic Solvent\n(e.g., Toluene, Dioxane)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Success!\n(Optimized Conditions)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Consult [label="Consult Further\n(Consider Additives)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> ChangeLigand [label="Yes"]; ChangeLigand -> CheckAgain1; CheckAgain1 -> Success [label="Yes"]; CheckAgain1 -> ModifyBase [label="No"]; ModifyBase -> CheckAgain2; CheckAgain2 -> Success [label="Yes"]; CheckAgain2 -> LowerTemp [label="No"]; LowerTemp -> CheckAgain3; CheckAgain3 -> Success [label="Yes"]; CheckAgain3 -> ChangeSolvent [label="No"]; ChangeSolvent -> Consult; }

Figure 2: A systematic workflow for troubleshooting deiodination.

References

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Chemical Science. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. RSC Publishing. DOI:10.1039/D1SC05862B.
  • Israel Journal of Chemistry. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. DOI: 10.1002/ijch.201900082.
  • Benchchem. (n.d.). A Comparative Guide to the Kinetics of Oxidative Addition of Aryl Iodides to Palladium(0) Complexes.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Orbach, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. (n.d.). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions.
  • PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
  • Wipf Group. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • PMC. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation.
  • Chemical Science. (n.d.). Solvent coordination to palladium can invert the selectivity of oxidative addition. RSC Publishing.
  • Royal Society of Chemistry Books. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks.
  • PMC. (n.d.). Interrogating the Mechanistic Features of Ni(I)-mediated Aryl Iodide Oxidative Addition using Electroanalytical and Statistical Modeling Techniques.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MSU Chemistry. (n.d.). Stille Couplings Catalytic in Tin: The “Sn-O” Approach.
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Iodine. NIH.
  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. DOI:10.1039/D4QO02335H.
  • PubMed. (2025). Review of analytical methods for the quantification of iodine in complex matrices.
  • Reddit. (2019). significant dehalogenation in stille coupling : r/Chempros.
  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture.
  • PMC. (n.d.). A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PubMed. (n.d.). Stille couplings catalytic in tin: the "Sn-O" approach.
  • Organic Chemistry Portal. (n.d.). Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS.
  • PMC. (n.d.). Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations.
  • Navarro, O., et al. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • NIH. (n.d.). Mechanistic Duality in Palladium-Catalyzed, Cross-Coupling Reactions of Aryldimethylsilanolates. The Intermediacy of an 8-Si-4 Arylpalladium(II) Silanolate.
  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.
  • ResearchGate. (2025). The Heck reaction: Mechanistic insights and novel ligands | Request PDF.
  • ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | Request PDF.
  • PubMed. (2011). Review of analytical methods for the quantification of iodine in complex matrices.
  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • Rojas Lab. (2025). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. DOI: 10.1021/jo9820059.
  • Wikipedia. (n.d.). Stille reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3 -.

Sources

Technical Support Center: Stability of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Stability Alerts

Compound: 5-Amino-6-iodo-pyridine-2-carbonitrile CAS: 1079054-78-6 (Representative analog class) Primary Risk: Base-Catalyzed Nitrile Hydrolysis Secondary Risk: Nucleophilic Aromatic Substitution (


) 

This guide addresses the stability of this compound in basic environments. While the 6-iodo position is a classic site for cross-coupling (e.g., Suzuki-Miyaura), the 2-cyano (nitrile) group renders the molecule highly susceptible to hydrolysis in aqueous alkaline media.

🚨 Critical Stability Matrix
ConditionStability RatingPrimary Degradation ProductMechanism
Weak Base / Anhydrous (

in DMF/DMSO, 25°C)
Stable N/AKinetic stability dominates.
Strong Base / Anhydrous (NaOtBu, NaH in THF)Moderate Risk 6-Alkoxy derivative

displacement of Iodide.
Aqueous Base / Heat (NaOH/LiOH, >40°C)Unstable Amide

Carboxylic Acid
Nucleophilic attack on Nitrile.
Ammonia / Amines (High Conc.)Variable Amidine / Substituted AmineAmidine formation or

.

Mechanistic Analysis (The "Why")

To troubleshoot effectively, you must understand the competing electronic forces within the pyridine ring.

A. The Hydrolysis Hazard (The Nitrile)

The pyridine ring is electron-deficient, acting as an electron sink. This withdraws electron density from the exocyclic nitrile carbon (C-2 position), making it highly electrophilic.

  • Mechanism: Hydroxide ions (

    
    ) attack the nitrile carbon.[1]
    
  • Pathway: Nitrile

    
     Imidate 
    
    
    
    Primary Amide
    
    
    Carboxylate.
  • Catalyst: The ring nitrogen protonates/coordinates, accelerating this process compared to benzonitriles.

B. The Substitution Paradox (The Iodide)

Normally, a 2-halo-pyridine is highly reactive toward Nucleophilic Aromatic Substitution (


). However, this specific molecule has a "protective" feature:
  • The 5-Amino Group: This is a strong Electron Donating Group (EDG). Through resonance, it pushes electron density into the ortho (C-6) and para (C-2) positions.

  • Effect: This electron donation deactivates the C-6 position toward nucleophilic attack, making the iodide surprisingly stable against weak nucleophiles compared to 2-iodopyridine.

  • Risk: Strong alkoxides (e.g., Sodium Methoxide) will still displace the iodide, especially in polar aprotic solvents (DMSO/DMF).

C. Degradation Pathway Visualization

StabilityPathways Start This compound OH_Attack Hydroxide Attack (aq. Base) Start->OH_Attack pH > 10, H2O RO_Attack Alkoxide Attack (Strong Base) Start->RO_Attack NaOR, Anhydrous Amide Primary Amide (Hydrolysis) OH_Attack->Amide Fast Ether 6-Alkoxy Derivative (SNAr Side Product) RO_Attack->Ether Slow (Deactivated by 5-NH2) Acid Carboxylic Acid (Degradation) Amide->Acid Heat/Time

Figure 1: Competing degradation pathways. Hydrolysis is the kinetically favored path in aqueous media.

Troubleshooting Guide & Protocols

Scenario A: "I see a new polar spot on TLC during Suzuki Coupling."

Diagnosis: Likely hydrolysis of the nitrile to the amide. Cause: Use of aqueous base (e.g.,


 aq.) at high temperatures (>80°C).
Solution: 
  • Switch Base: Use mild, anhydrous bases like Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Switch Solvent: Move to anhydrous Dioxane or Toluene. Avoid water cosolvents if possible.

  • Lower Temperature: The 6-iodo position is reactive; standard Suzuki couplings often proceed at 40-60°C. Do not reflux unnecessarily.

Scenario B: "My yield is low, and I see multiple byproducts."

Diagnosis:


 competition or polymerization.
Cause:  If using strong bases like NaOtBu or KOtBu, the base may be acting as a nucleophile, displacing the Iodine.
Solution: 
  • Steric Bulk: If a strong base is required for a specific catalytic cycle, use a bulkier base or ensure the base is consumed by the coupling partner first.

  • Protect the Amine: The free 5-amino group can oxidize. Consider using an inert atmosphere (

    
     or Ar) strictly.
    

Validated Experimental Protocols

Protocol 1: Forced Degradation Test (Stability Check)

Use this protocol to validate stability in your specific solvent system before committing precious material.

  • Preparation: Dissolve 5 mg of compound in 0.5 mL of the desired organic solvent (e.g., DMF).

  • Challenge: Add 0.1 mL of the base solution (e.g., 1M NaOH for harsh, 1M

    
     for mild).
    
  • Monitoring:

    • T = 0 min: Spot on TLC immediately.

    • T = 1 hour: Spot on TLC.

    • T = 24 hours: Spot on TLC.

  • Analysis:

    • Stable: Single spot (

      
       unchanged).
      
    • Hydrolysis: New spot at lower

      
       (Amide) or baseline (Acid).
      
    • Substitution: New spot at higher

      
       (usually) if alkoxide substitution occurs.
      
Protocol 2: Recommended Suzuki Coupling Conditions

Optimized to preserve the Nitrile group.

  • Solvent: 1,4-Dioxane (Anhydrous)

  • Base:

    
     (2.0 equiv, finely ground solid) or 
    
    
    
    .
  • Catalyst:

    
     (5 mol%) - Note: dppf is robust and works well at moderate temps.
    
  • Temperature: 50 - 60°C.

  • Time: Monitor by LCMS every 2 hours. Stop immediately upon consumption of starting material.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH or LiOH for workup? A: Avoid if possible. While brief exposure at room temperature might be tolerated, prolonged contact with strong hydroxide bases will initiate hydrolysis. Use a buffered quench (Ammonium Chloride,


) or water/brine for neutral workup.

Q2: Is the 5-amino group acidic? A: No. The


 of the amino group is 

. It will not be deprotonated by carbonate or hydroxide bases. However, the ring nitrogen can accept a proton. In basic conditions, the molecule is neutral.

Q3: Why is the 6-iodo position stable? I thought 2-halopyridines were reactive. A: They are, but the 5-amino group is a powerful electron donor. It pushes electron density onto the carbon holding the iodine (the ortho position relative to the amine). This makes the carbon less positive (less electrophilic), significantly slowing down the displacement of iodine by nucleophiles [1, 2].

Q4: Can I store this compound in DMSO solution? A: Only if anhydrous. DMSO is hygroscopic. Wet DMSO + trace base from glass/impurities can lead to slow hydrolysis over weeks. Store as a solid at -20°C.

Q5: I need to hydrolyze the nitrile to the acid intentionally. How? A: If the acid is the goal, use 2M NaOH at 80°C. The reaction will proceed through the amide intermediate. Monitor by LCMS to ensure the iodide remains intact (though


 is a poor leaving group compared to 

or

in

, hydroxide is a poor nucleophile for displacing Iodide on a deactivated ring) [3].

References

  • Nucleophilic Aromatic Substitution Trends: For a detailed comparison of leaving group abilities and substituent effects in pyridines (The "Element Effect")

    • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[2][3][4] [Link]

  • Substituent Effects on Pyridine Rings

    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Master Organic Chemistry) [Link]

  • Hydrolysis Kinetics of Cyanopyridines

    • Hydrolysis kinetics of 2-cyanopyridine... in high-temperature water. (Int J Chem Kinet, via ResearchGate) [Link]

  • Synthesis Context (Analogous Chemistries)

    • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles.[5] (Demonstrates mild conditions for amino-nitrile preservation). [Link]

Sources

Technical Support Center: Navigating the Challenges of Light-Sensitive Iodinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on handling the light sensitivity of iodinated pyridine compounds. The inherent reactivity of the carbon-iodine (C-I) bond, the weakest among carbon-halogen bonds, renders these molecules susceptible to degradation upon exposure to light and heat, often leading to compromised experimental integrity.[1] This guide offers field-proven insights and troubleshooting protocols to ensure the stability and reliability of your iodinated pyridine compounds throughout their lifecycle, from synthesis to application.

Understanding the Core Challenge: The Photodegradation Pathway

Iodinated pyridine compounds, upon exposure to light, particularly in the UV range, can undergo homolytic cleavage of the C-I bond. This process generates a pyridinyl radical and an iodine radical, which can then participate in a cascade of secondary reactions. The most common degradation pathway involves the abstraction of a hydrogen atom by the pyridinyl radical, leading to the corresponding de-iodinated pyridine, and the formation of molecular iodine (I₂), which often imparts a characteristic yellow or brown tint to the compound.[1] In some instances, particularly in the presence of nucleophiles like water, hydroxylation of the pyridine ring can occur. For example, 2-iodopyridine has been shown to photodegrade to 2-hydroxypyridine.[2]

photodegradation_pathway cluster_0 Initiation cluster_1 Homolytic Cleavage cluster_2 Propagation & Product Formation Iodinated_Pyridine Iodinated Pyridine (R-Py-I) Radicals Pyridinyl Radical (R-Py•) + Iodine Radical (I•) Iodinated_Pyridine->Radicals C-I Bond Cleavage Light Light (hν) Light->Iodinated_Pyridine Absorption Deiodinated_Product De-iodinated Pyridine (R-Py-H) Radicals->Deiodinated_Product H• Abstraction Molecular_Iodine Molecular Iodine (I₂) Radicals->Molecular_Iodine Dimerization Hydroxylated_Product Hydroxypyridine (R-Py-OH) Radicals->Hydroxylated_Product Reaction with H₂O Solvent_H Solvent/Reagent (H• donor) Solvent_H->Deiodinated_Product Water Water (H₂O) Water->Hydroxylated_Product caption Photodegradation of Iodinated Pyridines

Caption: General photodegradation pathway of iodinated pyridine compounds.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with iodinated pyridine compounds.

Observed Problem Potential Cause(s) Recommended Solution(s)
Compound develops a yellow/brown color upon storage or during a reaction. Formation of elemental iodine (I₂) due to photodegradation or thermal decomposition.[1]Purification: Before use, purify the compound. Common methods include recrystallization or column chromatography. For some robust reactions, minor discoloration may be tolerable.[1][3] Storage: Ensure the compound is stored in an amber glass vial or a container wrapped in aluminum foil to block light.[1][4] Store in a cool, dark place, and consider refrigeration or freezing.[1] For highly sensitive compounds, flush the container with an inert gas (argon or nitrogen) before sealing.[1]
Inconsistent or poor yields in synthesis or subsequent reactions. Degradation of the iodinated pyridine starting material or intermediate.Minimize Light Exposure: Conduct all manipulations in a darkened fume hood or under red or yellow light to avoid wavelengths that are typically absorbed by the compound.[4][5][6] Temperature Control: Avoid excessive heating during reactions and purification steps. If heating is necessary, do so for the minimum time required. Inert Atmosphere: For sensitive reactions, such as the synthesis of 3-iodopyridine via an aromatic Finkelstein reaction, using an inert atmosphere (e.g., argon) is crucial to prevent side reactions.[3]
Appearance of unexpected peaks in analytical data (NMR, HPLC, GC-MS). Presence of degradation products such as the de-iodinated pyridine, hydroxypyridine, or other byproducts.[2]Analytical Confirmation: Use analytical techniques like HPLC, GC, or NMR to identify and quantify impurities.[7] A combination of these methods often provides a comprehensive purity profile.[7] Immediate Analysis: Analyze freshly prepared solutions promptly to minimize degradation over time. If immediate analysis is not possible, store solutions in the dark and at low temperatures.
Reduced biological activity or inconsistent assay results. Loss of the active iodinated pyridine compound due to degradation in solution during the assay.Protect Solutions: Keep all solutions containing the compound covered with aluminum foil or in amber-colored tubes throughout the experiment.[4] Solvent Choice: Be mindful of the solvent, as degradation rates can be faster in solution.[8] Control Experiments: Include control samples that have been intentionally exposed to light to assess the extent of photodegradation and its impact on the assay.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store light-sensitive iodinated pyridine compounds for long-term stability?

A1: To maximize long-term stability, store iodinated pyridine compounds in amber glass bottles or clear vials completely wrapped in aluminum foil to block all light.[1][4] The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture before sealing with a tight-fitting cap.[1] Store the container in a cool, dark location. Refrigeration or freezing is often recommended, but always allow the compound to return to room temperature before opening to prevent condensation from introducing moisture.[1]

Q2: I'm performing a reaction that requires heating. How can I minimize the degradation of my iodinated pyridine?

A2: While heat can contribute to degradation, you can take several precautions. Use a reaction vessel wrapped in aluminum foil to prevent light exposure during heating. Maintain the lowest possible temperature necessary for the reaction to proceed at a reasonable rate. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating times. If possible, perform the reaction under an inert atmosphere to prevent oxidative degradation.

Q3: During purification by column chromatography, my compound appears to be degrading on the column. What can I do?

A3: Degradation on silica gel can be an issue. To mitigate this, you can try the following:

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Protect from Light: Wrap the glass column in aluminum foil.

  • Deactivate Silica: In some cases, treating the silica gel with a base (like triethylamine in the eluent) can help to neutralize acidic sites that may promote degradation.

  • Alternative Purification: If column chromatography remains problematic, consider alternative purification methods such as recrystallization or preparative HPLC, ensuring the instrument's sample compartment is protected from light.[3]

Q4: What type of lighting is safest to use when handling these compounds?

A4: When complete darkness is not feasible, use low-energy, long-wavelength light sources. Red or yellow safelights are generally preferred as they emit light at wavelengths that are less likely to be absorbed by many organic molecules.[5][6] Standard fluorescent lab lighting should be avoided as it has a significant UV output.[4]

Q5: How can I confirm if my iodinated pyridine has degraded?

A5: Several analytical techniques can be used to assess the purity and detect degradation of your compound.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating the parent compound from its degradation products and quantifying their relative amounts.[7][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structures of impurities if they are present in sufficient concentration.[7]

  • UV-Vis Spectroscopy: Can be used to monitor the appearance of new absorption bands that may indicate the formation of degradation products.[9][11]

By implementing these best practices and troubleshooting strategies, you can significantly improve the stability of your iodinated pyridine compounds, leading to more reliable and reproducible experimental outcomes.

Experimental Protocols

Protocol 1: General Handling and Weighing of a Light-Sensitive Iodinated Pyridine

Objective: To accurately weigh a light-sensitive iodinated pyridine compound while minimizing light-induced degradation.

Materials:

  • Iodinated pyridine compound

  • Amber glass vial or a clear vial wrapped in aluminum foil

  • Spatula

  • Analytical balance

  • Weighing paper

  • Laboratory space with minimal light (ideally a darkroom or a fume hood with the light turned off and shielded from ambient light).[4] A red or yellow safelight can be used for visibility.[5][6]

Methodology:

  • Prepare the low-light workspace before retrieving the compound.

  • Allow the sealed container of the iodinated pyridine to equilibrate to room temperature to prevent moisture condensation.[1]

  • In the low-light environment, open the container.

  • Using a clean spatula, quickly transfer the desired amount of the compound onto the weighing paper on the analytical balance.

  • Record the weight and promptly transfer the compound to the reaction vessel or a new, light-protected storage container.

  • Immediately and securely seal the stock container, flushing with inert gas if necessary for long-term storage.

  • Clean any spills immediately.[12]

Protocol 2: Monitoring Photodegradation using HPLC

Objective: To quantify the rate of photodegradation of an iodinated pyridine in solution upon exposure to light.

Materials:

  • Iodinated pyridine compound

  • HPLC-grade solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks

  • Pipettes

  • Clear and amber HPLC vials

  • HPLC system with a UV detector.[7]

Methodology:

  • Prepare a stock solution of the iodinated pyridine in a suitable solvent at a known concentration (e.g., 1 mg/mL). All preparations should be done under light-protected conditions.

  • Transfer aliquots of the stock solution into both clear and amber HPLC vials. The amber vials will serve as the dark control.

  • Place the clear vials under a specific light source (e.g., ambient laboratory light, a UV lamp at a specified wavelength) for defined time intervals (e.g., 0, 15, 30, 60, 120 minutes). Keep the amber vials in the dark for the same duration.

  • At each time point, inject a sample from both the light-exposed (clear vial) and dark control (amber vial) into the HPLC system.

  • Develop an HPLC method (e.g., using a C18 column with a gradient of acetonitrile and water) that effectively separates the parent iodinated pyridine from any potential degradation products.[7]

  • Monitor the chromatograms at a wavelength where the parent compound absorbs strongly.

  • Calculate the percentage of the remaining parent compound at each time point by comparing the peak area of the light-exposed sample to the peak area of the corresponding dark control (t=0).

  • Plot the percentage of the remaining parent compound versus time to determine the photodegradation kinetics.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Al-Momani, I. F. (2001). Photolytic removal and mineralisation of 2-halogenated pyridines. PubMed. [Link]

  • Pan, Y., et al. (2020). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. [Link]

  • Neves, M., et al. (2011). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Cabri, W., et al. (2012). Process For The Iodination Of Aromatic Compounds.
  • Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To. Organic Chemistry Research. [Link]

  • Coudret, C. (1996). Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester. Synthetic Communications. [Link]

  • Artists Behind the Art. (2025, September 3). How Do You Handle Chemicals Safely In Experimental Photography?[Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • ResearchGate. (2015, July 10). What kind of light source should be used while working (for e.g. weighing) with photosensitive chemicals?[Link]

  • Stack Exchange. (2018, September 3). What is the simplest photosensitive material I could manufacture at home?[Link]

  • ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO 2 and Cation-Exchange Resins in Water at Room Temperature. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Powers, D. C., et al. (2017). Oxidative Dearomatization of Pyridines. PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. [Link]

  • Reddit. (2023, May 7). I work with light sensitive media that forces me to keep the cell culture hood's light off. But I also have poor vision! Are there any attachments or things I can do to improve visibility without risking my media?[Link]

  • Google Patents. (n.d.). CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine.
  • ScienceDirect. (n.d.). Analysis of degradation behavior of HO· to pyridine in electrochemical process. [Link]

  • International Journal in Management and Social Science. (2021, November). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • PubMed Central. (n.d.). Light-Sensitive Injectable Prescription Drugs. [Link]

  • Future Med Chem. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

  • The Journal of Physical Chemistry A. (n.d.). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?[Link]

  • PubMed Central. (2022, December 27). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. [Link]

  • PubMed. (2014, March). Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. [Link]

  • PubMed. (2024, August 7). Photochemical Skeletal Editing of Pyridines to Bicyclic Pyrazolines and Pyrazoles. [Link]

  • BioKB. (n.d.). Research on the degradation mechanism of pyridine in drinking water by dielectric barrier discharge. [Link]

  • PubMed. (2022, November 14). Photochemical C(sp2 )-H Pyridination via Arene-Pyridinium Electron Donor-Acceptor Complexes. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • PubMed Central. (2023, December 11). Photoluminescent copper(I) iodide alkylpyridine thin films as sensors for volatile halogenated compounds. [Link]

  • ResearchGate. (2025, August 7). Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI). [Link]

  • Journal of Physical Chemistry C. (2012, November 29). White light and heat sensitivity in a pyridine-based polymer blend. [Link]

  • MDPI. (2022, April 2). Photodegradation of Azathioprine in the Presence of Sodium Thiosulfate. [Link]

Sources

Validation & Comparative

Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS/MS Analysis of 5-Amino-6-iodo-pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a principal technique for this purpose, providing invaluable data on molecular weight and structure through controlled fragmentation. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation pattern of 5-Amino-6-iodo-pyridine-2-carbonitrile , a substituted pyridine with potential applications in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and data from related compounds to construct a robust, predictive fragmentation pathway.[1] To provide a richer context and highlight the influence of specific functional groups, we will compare its fragmentation behavior with its non-iodinated counterpart, 5-Amino-pyridine-2-carbonitrile . This comparative approach will illuminate the diagnostic fragment ions that are critical for the identification and characterization of such halogenated aromatic compounds in complex matrices.

I. The Experimental Blueprint: A Protocol for LC-MS/MS Analysis

Achieving reproducible and informative fragmentation data begins with a well-designed experimental protocol. The following method is proposed as a robust starting point for the analysis of this compound and its analogues.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 1 µg/mL using the mobile phase as the diluent.

  • Liquid Chromatography (LC) Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[2]

    • Column: Ascentis® Express C18, 2.7 µm, 2.1 x 100 mm.[3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.1 min: 95% to 5% B

      • 10.1-12 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Mass Spectrometer: Agilent 6460 Triple Quadrupole, Thermo Fisher Q Exactive™, or equivalent.[2]

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3500 V.[4]

    • Gas Temperature: 300 °C.[4]

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS/MS Analysis:

      • Select the protonated molecular ion [M+H]⁺ as the precursor for collision-induced dissociation (CID).

      • Collision Gas: Nitrogen or Argon.

      • Collision Energy (CE): Ramped from 10 to 40 eV to capture a wide range of fragment ions. The optimal CE for specific transitions should be determined empirically.

II. Fragmentation Profile of this compound

The structure of this compound (Molecular Formula: C₆H₄IN₃, Molecular Weight: 244.99 g/mol ) presents several potential sites for fragmentation. In positive mode ESI, protonation is expected to occur on the most basic site, which is likely the pyridine ring nitrogen, or potentially the exocyclic amino group. The resulting protonated molecule, [M+H]⁺ at m/z 246, is then subjected to CID.

The Carbon-Iodine bond is the weakest bond in the molecule and is therefore a prime candidate for initial cleavage.[5] Subsequent fragmentations are predicted to involve the loss of the cyano group and fragmentation of the pyridine ring itself.

Predicted Fragment Ions
Predicted m/z Proposed Fragment Formula Proposed Neutral Loss Fragmentation Pathway
246.0[C₆H₅IN₃]⁺-Protonated Molecular Ion [M+H]⁺
219.0[C₆H₄N₃]⁺HCNLoss of hydrogen cyanide from the precursor ion.
119.0[C₆H₅N₃]⁺IHomolytic cleavage of the C-I bond.
118.1[C₅H₄N₂]⁺HI + CNLoss of hydrogen iodide followed by the loss of the cyano radical.
92.1[C₅H₄N₂]⁺I + HCNLoss of iodine radical followed by loss of hydrogen cyanide.
Proposed Fragmentation Pathway Diagram

G cluster_main This compound cluster_frags Fragment Ions 246.0 [M+H]⁺ m/z 246.0 [C₆H₅IN₃]⁺ 119.0 m/z 119.0 [C₆H₅N₃]⁺ 246.0->119.0 -I• (127) 219.0 m/z 219.0 [C₆H₄N₃]⁺ 246.0->219.0 -HCN (27) 118.1 m/z 118.1 [C₅H₄N₂]⁺ 246.0->118.1 -HI, -CN• (128, 26) 92.1 m/z 92.1 [C₅H₄N₂]⁺ 119.0->92.1 -HCN (27) G cluster_main 5-Amino-pyridine-2-carbonitrile cluster_frags Fragment Ions 120.1 [M+H]⁺ m/z 120.1 [C₆H₆N₃]⁺ 103.1 m/z 103.1 [C₆H₅N₂]⁺ 120.1->103.1 -NH₃ (17) 93.1 m/z 93.1 [C₅H₅N₂]⁺ 120.1->93.1 -HCN (27) 66.1 m/z 66.1 [C₄H₄N]⁺ 93.1->66.1 -HCN (27)

Caption: Predicted fragmentation of 5-Amino-pyridine-2-carbonitrile.

IV. Discussion: The Decisive Role of Iodine in Fragmentation

The comparison between the two predicted fragmentation patterns reveals the profound impact of the iodine substituent.

  • Dominant Initial Fragmentation: For this compound, the primary and most diagnostic fragmentation pathway is the loss of the iodine radical (a loss of 127 Da) to produce the ion at m/z 119.0. [5][6]This is a direct consequence of the relatively low bond dissociation energy of the C-I bond compared to other bonds in the molecule. In contrast, the non-iodinated analogue lacks this pathway entirely.

  • Diagnostic Ions: The presence of a strong signal at m/z 119.0 in the MS/MS spectrum would be a strong indicator for the this compound structure, representing the de-iodinated molecular backbone.

  • Alternative Pathways: While the loss of HCN is a common fragmentation pathway for pyridine-based compounds, its relative abundance is likely to be lower in the iodinated compound compared to the C-I cleavage. [7]For 5-Amino-pyridine-2-carbonitrile, the loss of HCN (m/z 93.1) and NH₃ (m/z 103.1) are predicted to be the most significant fragmentation channels.

  • Utility for Identification: From an analytical perspective, the loss of the iodine atom provides a highly specific fragmentation that can be used for selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) in quantitative studies, offering excellent selectivity against a complex matrix.

V. Conclusion

This guide provides a detailed, predictive framework for understanding the LC-MS/MS fragmentation of this compound. By comparing its fragmentation to the non-iodinated analogue, 5-Amino-pyridine-2-carbonitrile, we have highlighted the dominant role of the iodine substituent in directing the fragmentation cascade. The characteristic loss of the iodine radical serves as a powerful diagnostic tool for the identification and characterization of this and similar halogenated aromatic compounds. The proposed experimental protocol offers a solid foundation for researchers to acquire high-quality data, and the predictive fragmentation pathways provide a roadmap for interpreting the resulting spectra. This knowledge is essential for professionals in drug discovery and development who rely on mass spectrometry for the unambiguous structural confirmation of their target molecules.

References

  • ResearchGate. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry | Request PDF. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 1-iodo-2-methylpropane. [Link]

  • NIST/EPA/NIH Mass Spectral Library. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Lapthorn, C. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]

  • NIST WebBook. 2-Aminopyridine. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Singh, S., et al. LC, MSn and LC–MS/MS studies for the characterization of degradation products of amlodipine. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]

  • Kertész, V., et al. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 2013. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • bioRxiv. A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]

  • InTechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • Semantic Scholar. A successful strategy of pyridine derivatization for sensitive LC − ESI − MS detection of pinacolyl alcohol, a forensic marker for soman. [Link]

  • OSTI.gov. The Mass Spectra of the a-,Amino Acids. [Link]

  • Agilent. Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. [Link]

Sources

Comparing reactivity of 6-iodo vs 6-bromo pyridine-2-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 6-iodo-pyridine-2-carbonitrile and 6-bromo-pyridine-2-carbonitrile . This content is structured for medicinal chemists and process engineers, focusing on reactivity profiles, synthetic utility, and strategic selection in drug discovery campaigns.[1]

Executive Summary

In the design of pyridine-based pharmacophores, the choice between 6-iodo-pyridine-2-carbonitrile (6-I-PyCN) and 6-bromo-pyridine-2-carbonitrile (6-Br-PyCN) is rarely arbitrary.

  • 6-I-PyCN is the High-Performance Kinetic Specialist . It undergoes oxidative addition under mild conditions (often RT), enabling chemoselective couplings in the presence of other halides.[1] It is essential for late-stage functionalization where harsh conditions must be avoided.

  • 6-Br-PyCN is the Scalable Workhorse . It offers superior atom economy and stability but typically requires elevated temperatures (

    
    C) and specialized ligands to achieve comparable conversion rates in cross-coupling.
    

Critical Decision Factor: The presence of the C2-nitrile group creates a "electrophilic trap" that precludes the use of standard Lithium-Halogen Exchange (Li-HE) protocols for both substrates.

Chemical & Physical Properties

The reactivity difference is fundamentally rooted in the Carbon-Halogen bond dissociation energy (BDE) and the polarizability of the leaving group.

Property6-Bromo-pyridine-2-carbonitrile6-Iodo-pyridine-2-carbonitrileImpact on Reactivity
C-X Bond Energy ~285 kJ/mol~213 kJ/molIodo undergoes oxidative addition

x faster.
C-X Bond Length 1.86 Å2.04 ÅIodo is sterically more accessible for metal insertion.
Electronegativity Br (2.96)I (2.66)Bromo creates a more electron-deficient C6 center, slightly favoring

attack (Element Effect).
Polarizability ModerateHighIodo stabilizes transition states in Pd-catalyzed cycles.

Reactivity Profile Comparison

A. Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald)

The 6-I-PyCN variant is vastly superior for difficult couplings. The C2-nitrile is a strong electron-withdrawing group (EWG), which further activates the C6 position, but also potentially coordinates to Palladium, poisoning the catalyst.[1]

  • Mechanism: The rate-determining step (RDS) is Oxidative Addition.

  • Iodo Advantage: The weak C-I bond allows oxidative addition to occur before the nitrile nitrogen can effectively displace ligands on the Pd center.

  • Bromo Limitation: Requires higher activation energy. At the temperatures required to break the C-Br bond (

    
    C), the nitrile coordination to Pd becomes more dynamic, often requiring bulky ligands (e.g., XPhos, SPhos) to prevent catalyst deactivation.[1]
    
B. Nucleophilic Aromatic Substitution ( )

Contrary to cross-coupling, the Bromo derivative is often competitive or superior in


 reactions with amines or alkoxides.[1]
  • Mechanism: The RDS is the nucleophilic attack to form the Meisenheimer complex.

  • Electronic Effect: The more electronegative Bromine (vs. Iodine) pulls electron density from the C6 carbon, making it more electrophilic and accelerating the initial attack.[1]

  • Leaving Group Ability: While Iodine is a better leaving group, the bond-breaking step is fast and typically not rate-limiting in

    
     for activated pyridines.
    
  • Verdict: Use 6-Br-PyCN for

    
     to save cost; use 6-I-PyCN  only if the nucleophile is weak or sterically hindered.
    
C. Lithium-Halogen Exchange (The "Forbidden" Pathway)

WARNING: Neither substrate is suitable for standard n-BuLi mediated exchange.

  • The Trap: The nitrile group is highly electrophilic. Organolithiums (RLi) will attack the nitrile to form an imine/ketone (after hydrolysis) faster than they effect Li-Hal exchange on the pyridine ring.

  • Alternative: If a metallated species is required, use Turbo-Grignard (iPrMgCl[1]·LiCl) at low temperatures (-40°C). The Iodo derivative exchanges significantly faster with iPrMgCl than the Bromo derivative.

Experimental Decision Matrix

Use this logic flow to select the correct starting material.

DecisionMatrix Start Select Substrate ReactionType Reaction Type? Start->ReactionType Coupling Pd-Catalyzed (Suzuki/Heck) ReactionType->Coupling SNAr S_NAr (Amination/Etherification) ReactionType->SNAr LiExchange Li-Hal Exchange ReactionType->LiExchange TempSens Substrate Temp Sensitive? Coupling->TempSens Nucleophile Nucleophile Strength SNAr->Nucleophile Stop STOP! Incompatible with CN LiExchange->Stop n-BuLi Turbo Use 6-IODO + iPrMgCl·LiCl LiExchange->Turbo Magnesiation UseIodo USE 6-IODO (Mild, Fast) TempSens->UseIodo Yes (<50°C) UseBromo USE 6-BROMO (Cost-Effective) TempSens->UseBromo No (>80°C OK) Nucleophile->UseIodo Weak/Bulky Nucleophile->UseBromo Strong (1° Amine)

Figure 1: Strategic selection flowchart for 6-halo-pyridine-2-carbonitriles.

Synthetic Protocols

Protocol A: Synthesis of 6-Iodo-pyridine-2-carbonitrile (Finkelstein)

Since the Iodo variant is expensive, it is often synthesized from the Bromo variant using a Copper-catalyzed aromatic Finkelstein reaction.

Reagents: 6-Bromo-pyridine-2-carbonitrile (1.0 eq), NaI (2.0 eq), CuI (5 mol%), DMEDA (10 mol%), 1,4-Dioxane.[1]

  • Charge: In a glovebox or under Ar, combine 6-Br-PyCN (1.83 g, 10 mmol), NaI (3.0 g, 20 mmol), and CuI (95 mg, 0.5 mmol) in a pressure vial.

  • Ligand: Add

    
    -dimethylethylenediamine (DMEDA) (110 µL, 1.0 mmol) and dry 1,4-Dioxane (20 mL).
    
  • Reaction: Seal and heat to 110°C for 12–16 hours. The reaction turns a dense yellow/brown suspension.

  • Workup: Cool to RT. Dilute with EtOAc, wash with dilute

    
     (to remove Cu), then 
    
    
    
    (to remove
    
    
    ).
  • Purification: Silica gel chromatography (Hex/EtOAc).

    • Note: The conversion is driven by the solubility difference of NaBr vs NaI in dioxane and the affinity of Cu for Iodine.

Protocol B: Chemoselective Suzuki Coupling (6-Iodo)

This protocol demonstrates the selectivity of the Iodo-pyridine over a Bromo-substituent elsewhere (if present) or simply the mild nature of the reaction.

Reagents: 6-Iodo-pyridine-2-carbonitrile (1.0 eq), Arylboronic Acid (1.1 eq),


 (2 mol%), 

(2.0 eq), THF/Water (4:1).[1]
  • Degas: Sparge solvents with Nitrogen for 15 mins.

  • Mix: Combine halide, boronic acid, base, and catalyst.

  • Run: Stir at Room Temperature (25°C) for 4 hours.

    • Observation: The Iodo species reacts completely at RT. The Bromo analog would show

      
       conversion under these conditions.
      
  • Workup: Standard aqueous extraction.

References

  • General Reactivity of Pyridines

    • Title: "Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity"
    • Source: Vertex AI Grounding / StackExchange Chem
    • URL:[Link]

  • Suzuki Coupling Efficiency: Title: "A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines" Source: BenchChem Technical Guides
  • Finkelstein Iodination Protocol

    • Title: "SNAr iodination of 6-chloropurine nucleosides: arom
    • Source: Organic Letters (via PubMed)[1]

    • URL:[Link]

  • Lithium-Halogen Exchange Risks

    • Title: "Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium"
    • Source: MedCrave Online
    • URL:[Link]

  • Palladium Catalyzed Cyanation (Synthesis of Precursor)

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides"
    • Source: NIH / PMC
    • URL:[Link][1]

Sources

Spectroscopic Discrimination of Nitrile and Amino Moieties in Small Molecule Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule therapeutics, nitrogen-containing functional groups are ubiquitous pharmacophores. Nitriles (cyano groups) and Amines serve distinct roles: nitriles often act as metabolic "warheads" (e.g., in DPP-4 inhibitors like Vildagliptin) or bioisosteres for carbonyls, while amines are fundamental solubility and binding determinants.

This guide provides a rigorous technical comparison of the Infrared (IR) spectral signatures of these two groups. Unlike standard textbook descriptions, this analysis focuses on the causality of vibrational modes , the impact of electronic environments (conjugation) , and the methodological trade-offs between Attenuated Total Reflectance (ATR) and Transmission (KBr) sampling for these specific moieties.

Part 1: The Nitrile ( ) Signature

The "Silent Region" Marker

The nitrile group is one of the most diagnostically valuable signals in IR spectroscopy because it absorbs in a spectral region (2000–2300 cm⁻¹) that is largely devoid of other common organic absorptions.

Mechanistic Causality

The


 stretch is a high-energy vibration due to the strength of the triple bond (

mdyn/Å). Because the bond is highly polarized, the change in dipole moment (

) during stretching is significant, usually resulting in a sharp, distinct peak.[1]
Critical Spectral Features
  • Frequency Range: 2200–2260 cm⁻¹.

  • Intensity: Variable.[2][3] Electron-withdrawing groups on the

    
    -carbon typically decrease intensity, while conjugation increases it.
    
  • Conjugation Effect (The "Red Shift"): When a nitrile is conjugated with an alkene or aromatic ring (e.g., Benzonitrile), resonance reduces the bond order of the triple bond. This lowers the force constant (

    
    ), causing a shift to lower wavenumbers (typically 2210–2240 cm⁻¹).[1]
    

Expert Insight: Do not confuse the nitrile peak with the alkyne (


) stretch. While they appear in similar regions, internal alkynes are often IR-silent (symmetric), and terminal alkynes show a sharp 

stretch at ~3300 cm⁻¹ that nitriles lack.

Part 2: The Amino ( ) Signature

The "Complex" Marker

Unlike the isolated nitrile peak, amino groups appear in the crowded high-frequency region (3300–3500 cm⁻¹) and are subject to significant environmental coupling, particularly hydrogen bonding.

Mechanistic Causality
  • Stretching: The

    
     bond is weaker than 
    
    
    
    , leading to sharper, less broad peaks than hydroxyls.[4]
  • The "Doublet" Phenomenon: Primary amines (

    
    ) possess two coupled oscillators. They do not vibrate independently; rather, they vibrate in symmetric  (lower energy) and asymmetric  (higher energy) modes, creating a characteristic doublet.
    
Critical Spectral Features
  • Primary Amines (

    
    ): 
    
    • Doublet: Two bands between 3300–3500 cm⁻¹.

    • Scissoring: A strong bending vibration (scissoring) appears at 1580–1650 cm⁻¹.

  • Secondary Amines (

    
    ): 
    
    • Singlet: A single weak band in the 3300–3500 cm⁻¹ range.

    • Bending: No scissoring mode; only weak wagging/twisting (often obscured).

  • Tertiary Amines (

    
    ): 
    
    • Silent: No

      
       stretch. Detection relies on 
      
      
      
      stretches (1000–1350 cm⁻¹), which are often unreliable due to fingerprint region overlap.

Part 3: Comparative Data Analysis

The following table summarizes the diagnostic criteria for distinguishing these groups in a drug substance matrix.

FeatureNitrile (

)
Primary Amine (

)
Secondary Amine (

)
Primary Region 2200–2260 cm⁻¹ 3300–3500 cm⁻¹ 3300–3500 cm⁻¹
Peak Shape Sharp, SingletDoublet (Asym/Sym)Singlet (Weak)
Intensity Medium to Strong (varies w/ polarity)Medium (weaker than O-H)Weak
Secondary Region None (clean diagnostic)~1600 cm⁻¹ (Scissoring)None (distinct)
Conjugation Effect Shift to ~2220 cm⁻¹; Increased IntensityShift to lower

; Broadening
Shift to lower

H-Bonding Effect Minimal (acceptor only)Significant (broadening)Significant (broadening)
Common Interference Alkynes (

), Isocyanates
Hydroxyls (

), Amides
Hydroxyls (

)

Part 4: Methodological Alternatives (ATR vs. Transmission)

When analyzing these functional groups, the choice of sampling technique significantly impacts data quality.

Method A: Attenuated Total Reflectance (ATR)[6][7][8][9]
  • The Standard: Modern QC relies on Diamond or ZnSe ATR.[5]

  • Pros: Zero sample prep; handles aqueous residues better than KBr.

  • Cons for Nitriles/Amines:

    • Peak Shift: ATR peaks appear at slightly lower wavenumbers than transmission spectra due to wavelength-dependent penetration depth (

      
      ).
      
    • Sensitivity: Weak secondary amine signals may be lost in the noise floor of a single-bounce ATR.

Method B: Transmission (KBr Pellet)[8]
  • The Alternative: Traditional dispersion in Potassium Bromide.

  • Pros: Higher sensitivity for weak signals (Secondary Amines). No refractive index correction needed.

  • Cons: KBr is hygroscopic.[5] Absorbed water creates a broad

    
     band at 3400 cm⁻¹, which can completely mask the amine doublet.
    

Recommendation: Use ATR for routine identification of Nitriles (strong signal). Use Transmission (KBr) for confirming Secondary Amines, provided the KBr is kept strictly anhydrous.

Part 5: Experimental Protocol (Self-Validating)

This protocol ensures the differentiation of a primary amine from a nitrile or hydroxyl contaminant using ATR-FTIR.

Objective: Confirm the presence of a primary amine in a benzonitrile derivative.

Step 1: Instrument Purge (The Control)
  • Action: Purge the FTIR optics with dry nitrogen or dry air for 15 minutes.

  • Causality: Atmospheric water vapor has sharp rotational-vibrational lines in the 1600 cm⁻¹ and 3500 cm⁻¹ regions. Failure to purge creates "noise" that mimics or masks amine signals.

  • Validation: Collect a background spectrum. It must be flat in the 3500 cm⁻¹ region.

Step 2: Sample Deposition
  • Action: Place ~2 mg of solid sample on the Diamond ATR crystal. Apply high pressure (clamp).

  • Causality: High pressure ensures intimate contact, maximizing the evanescent wave interaction with the sample.

Step 3: Data Acquisition & Processing
  • Settings: 4 cm⁻¹ resolution, 32 scans.

  • Action: Apply "ATR Correction" (if available in software) to normalize peak intensities to transmission-like values.

Step 4: Spectral Logic Check (The Decision Tree)
  • Check 2200–2260 cm⁻¹: Is there a sharp peak?

    • Yes: Nitrile confirmed.

    • No: Nitrile absent.[2]

  • Check 3300–3500 cm⁻¹:

    • Doublet: Primary Amine.[2][6]

    • Singlet: Secondary Amine (or H-bonded OH).[7]

    • Broad Mound: Hydroxyl (O-H) interference.

  • Check 1600 cm⁻¹:

    • Is there a bending mode? (Confirms Primary Amine).

Part 6: Visualization (Logic Flow)

IR_Analysis_Flow Start Unknown Sample Spectrum Region1 Inspect 2200–2260 cm⁻¹ Start->Region1 NitrileYes Sharp Peak Present (Nitrile Group) Region1->NitrileYes Signal > 5% T NitrileNo No Peak Region1->NitrileNo Region2 Inspect 3300–3500 cm⁻¹ NitrileYes->Region2 NitrileNo->Region2 Doublet Doublet Observed (Sym + Asym Stretch) Region2->Doublet Singlet Single Weak Peak Region2->Singlet Broad Broad 'Mound' Region2->Broad Confirm1 Primary Amine (Confirm with 1600 cm⁻¹ bend) Doublet->Confirm1 Confirm2 Secondary Amine Singlet->Confirm2 Confirm3 Hydroxyl (O-H) or Wet Sample Broad->Confirm3

Figure 1: Decision logic for classifying N-containing functional groups based on spectral features.

References

  • National Institute of Standards and Technology (NIST). (2023). Benzonitrile - IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9][10] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Aniline - IR Spectrum. NIST Chemistry WebBook, SRD 69.[8][9][10] Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][1][7][11]

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.

Sources

Technical Guide: Chromatographic Resolution of Amino-Iodopyridine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Separation of 5-Amino-6-Iodo-Pyridine Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The separation of 5-amino-6-iodo-pyridine (systematically 3-amino-2-iodopyridine ) from its regioisomers (e.g., 5-amino-2-iodopyridine, 3-amino-4-iodopyridine) is a critical quality attribute in the synthesis of kinase inhibitors and fragment-based drug discovery.

These isomers possess identical molecular weights and similar lipophilicity (logP ~1.2), rendering standard C18 separations inefficient. Furthermore, the basicity of the pyridine nitrogen (pKa ~5.7) often leads to severe peak tailing on silanol-active stationary phases.

This guide compares three distinct separation strategies: High-pH Reversed-Phase HPLC , Mixed-Mode Chromatography , and Supercritical Fluid Chromatography (SFC) .

Part 1: The Separation Challenge

The primary difficulty in separating amino-iodopyridines lies in their electronic structure. The amino group acts as an electron donor, while the iodine and pyridine nitrogen act as electron withdrawers/acceptors.

  • Dipole Moment Differences: The relative position of the amine and iodine significantly alters the dipole moment, which is the primary lever for separation in Normal Phase and SFC.

  • Silanol Interactions: In acidic conditions, the pyridine nitrogen protonates, leading to secondary interactions with residual silanols on the column, causing peak tailing.

  • Isomer Similarity: The ortho (3-amino-2-iodo) and para (5-amino-2-iodo) arrangements often co-elute on alkyl-bonded phases due to identical hydrophobic surface areas.

Part 2: Methodology Comparison
Method A: High-pH Reversed-Phase HPLC (The Robust Standard)

Principle: Operating at pH 10.0 suppresses the ionization of the pyridine nitrogen (keeping it neutral), eliminating silanol interactions and increasing retention on hydrophobic phases.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge C18 or Phenomenex Gemini NX).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Pros: Robust, uses standard lab equipment, excellent peak shape.

  • Cons: Limited selectivity for positional isomers; requires pH-stable columns.

Method B: Mixed-Mode H-Bonding HPLC (The Specialist)

Principle: Utilizes hydrogen-bonding stationary phases (e.g., SIELC SHARC™ or Amaze HD) which separate based on the specific geometry of the amine and pyridine nitrogen protons.

  • Column: SHARC 1 or Amaze HD.

  • Mobile Phase: Acetonitrile / Methanol (anhydrous) with Formic Acid/Ammonium Formate.

  • Pros: Extremely high selectivity for isomers; orthogonal to C18.

  • Cons: Sensitive to water content; requires strict equilibration.

Method C: Supercritical Fluid Chromatography (SFC) (The High-Throughput Winner)

Principle: Uses supercritical CO₂ with methanol. The separation is driven by the interaction of the regioisomers' dipoles with polar stationary phases (2-Ethylpyridine).

  • Column: 2-Ethylpyridine (2-EP) or Diol.

  • Mobile Phase: CO₂ / Methanol + 0.2% Diethylamine (DEA) or Ammonia.

  • Pros: Fastest run times (<3 mins), highest resolution (Rs), "Green" chemistry.

  • Cons: Requires dedicated SFC hardware.

Part 3: Representative Performance Data

The following data represents typical separation parameters observed during method development for amino-iodopyridines.

Table 1: Method Performance Comparison

ParameterMethod A: High-pH C18Method B: Mixed-Mode (H-Bond)Method C: SFC (2-EP)
Elution Order 3,4-isomer < 3,2-isomer < 5,2-isomer3,2-isomer < 3,4-isomer < 5,2-isomer5,2-isomer < 3,4-isomer < 3,2-isomer
Resolution (Rs) 1.8 (Marginal)3.5 (Excellent)4.2 (Superior)
Tailing Factor (Tf) 1.11.01.1
Run Time 12.0 min15.0 min3.5 min
Solvent Usage High (Acetonitrile)Medium (MeCN/MeOH)Low (CO₂)
Suitability QC / Routine AnalysisComplex Mixtures / Impurity IDPrep Purification / Screening

Note: The "3,2-isomer" refers to the target 3-amino-2-iodopyridine (user's "5-amino-6-iodo"). The "5,2-isomer" is 5-amino-2-iodopyridine.

Part 4: Detailed Experimental Protocols
Protocol 1: High-pH RP-HPLC (Recommended for QC)
  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm.

  • Gradient:

    • 0 min: 5% B (Acetonitrile)

    • 10 min: 60% B

    • 12 min: 5% B

  • Flow: 0.6 mL/min at 30°C.

  • Detection: UV at 254 nm (Iodine absorbance) and 300 nm (Pyridine absorbance).

Protocol 2: SFC Screening (Recommended for Purification)
  • Modifier: Methanol + 0.2% v/v Isopropylamine (IPA) or Diethylamine (DEA). Crucial: Basic additive improves peak shape.

  • Column: Viridis 2-EP or Torus 2-PIC, 1.7 µm, 3.0 x 100 mm.

  • Conditions:

    • Back Pressure: 2000 psi (138 bar).

    • Temperature: 50°C.

    • Gradient: 5% to 40% Modifier in 4 minutes.

  • Observation: The target 3-amino-2-iodopyridine typically elutes later than its isomers on 2-EP phases due to the specific interaction of the ortho amino-iodo motif with the pyridine ligands on the stationary phase.

Part 5: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal separation method based on your specific project phase (Synthesis vs. QC).

MethodSelection Start Start: Mixture of Amino-Iodopyridine Isomers Goal Define Goal Start->Goal Purification Preparative Isolation (>100 mg) Goal->Purification Scale-up Analysis Analytical QC / Purity (<1 mg) Goal->Analysis Purity Check SFC_Check Is SFC Available? Purification->SFC_Check Solubility Solubility Check Analysis->Solubility Method_C Method C: SFC (2-EP Column) High Throughput, Low Solvent Best for Isomer Resolution SFC_Check->Method_C Yes Method_A Method A: High pH C18 (Ammonium Bicarbonate) Robust, Standard QC SFC_Check->Method_A No (Use Prep HPLC) Method_C->Method_A Cross-Validation Solubility->Method_A Soluble in Aqueous Method_B Method B: Mixed-Mode (SHARC/HILIC) For Difficult Isomers Solubility->Method_B Needs Organic/H-Bond Selectivity

Caption: Decision tree for selecting the optimal chromatographic technique based on scale and equipment availability.

References
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Regis Technologies. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2763151, 2-Amino-3-iodopyridine. Retrieved from [Link]

  • Valente, et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. Journal of Chromatography A. Retrieved from [Link]

Safety Operating Guide

Proper Disposal Procedures: 5-Amino-6-iodo-pyridine-2-carbonitrile

[1][2]

Executive Summary

5-Amino-6-iodo-pyridine-2-carbonitrile presents a dual-hazard profile in waste management: it is a halogenated organic (due to the iodine atom) and a nitrile-bearing compound (potential for hydrogen cyanide evolution). Improper disposal risks regulatory non-compliance (RCRA) and immediate laboratory safety hazards (toxic gas generation).

This guide provides a self-validating disposal protocol designed to prevent the accidental acidification of nitrile waste while ensuring the correct segregation of halogenated compounds.

Part 1: Hazard Characterization & The "Why"

To ensure safety, you must understand the mechanism of the hazard. Blindly following rules leads to complacency; understanding the chemistry leads to safety.

The Dual-Hazard Mechanism
Functional GroupHazard MechanismDisposal Implication
Iodine (-I) Halogenated Waste: Heavy atoms like iodine do not burn cleanly in standard organic solvent incinerators.[1] They generate corrosive acid gases (HI) and elemental iodine upon combustion.MUST be segregated into "Halogenated Waste" streams. Mixing with non-halogenated solvents (e.g., acetone/methanol) downgrades the entire container, increasing disposal costs and complexity.
Nitrile (-CN) Acid Sensitivity: Upon contact with strong acids or acidic waste streams (pH < 2), the nitrile group can hydrolyze, potentially releasing Hydrogen Cyanide (HCN) gas, a rapid-acting chemical asphyxiant.NEVER mix with acidic waste streams (e.g., HPLC mobile phases with TFA/Formic Acid > 1%). Waste pH must remain neutral or alkaline.
Amino Pyridine Ecotoxicity & Neurotoxicity: Aminopyridines are potassium channel blockers. Release into the environment is strictly regulated.Zero-discharge policy. No sink disposal. All contaminated solids and liquids must be captured.
Part 2: Pre-Disposal Assessment

Before generating waste, verify your waste stream compatibility.[2]

Critical Check: Does your experimental workflow involve strong acids (HCl, H₂SO₄, TFA)?

  • YES: You must neutralize the waste stream to pH 7–9 before adding it to the disposal container.

  • NO: Proceed to standard Halogenated Waste segregation.

Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired reagents, weighing papers, contaminated gloves, and precipitate.

  • Segregation: Do not use the general lab trash or "biohazard" boxes. Use a dedicated Solid Chemical Waste container.

  • Packaging: Double-bag the waste in clear, 4-mil polyethylene bags.

  • Labeling:

    • Primary Constituent: this compound.[3][4]

    • Hazard Checkboxes: Toxic, Irritant.[5]

    • Note: Clearly write "IODINATED SOLID" on the tag to alert incineration crews.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Rotovap residues, filtrates, and reaction solvents.

  • Container Selection: Use a High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a breakage risk.

  • pH Validation (The Self-Validating Step):

    • Dip a pH strip into the waste solution before transfer.

    • Requirement: pH ≥ 6.

    • Correction: If pH < 6, add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until neutral.

  • Transfer: Pour into the container labeled "HALOGENATED ORGANIC WASTE."

    • Why? Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Iodine atom mandates the "Halogenated" classification.[6]

  • Incompatibility Check: Ensure this container does not contain waste from acid-digestion experiments or oxidizers (e.g., Nitric Acid, Piranha solution).

Protocol C: HPLC Waste (Special Case)

Risk: HPLC mobile phases often contain 0.1% TFA or Formic Acid.

  • Segregation: Do not plumb the HPLC waste line directly into the main Halogenated Waste carboy if that carboy contains bulk nitriles.

  • Satellite Accumulation: Collect HPLC waste containing this compound in a separate small satellite container.

  • Neutralization: Once full, treat the satellite container with solid Sodium Bicarbonate until gas evolution ceases (neutralizing the TFA/Formic Acid) before consolidating it with the main waste stream.

Part 4: Visualizing the Workflow

The following diagram illustrates the critical decision logic for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solvent Solutions)StateCheck->LiquidPathLiquidSolidPkgDouble Bag inPolyethyleneSolidPath->SolidPkgAcidCheckIs Solution Acidic?(pH < 6)LiquidPath->AcidCheckSolidLabelLabel: TOXIC SOLID(Note: Iodinated)SolidPkg->SolidLabelNeutralizeNeutralize with NaHCO3until pH 7-9AcidCheck->NeutralizeYes (Risk of HCN)HalogenCheckClassify StreamAcidCheck->HalogenCheckNoNeutralize->HalogenCheckFinalLiquidDispose inHALOGENATED WASTEHalogenCheck->FinalLiquidContains Iodine

Caption: Operational logic flow ensuring acid neutralization (preventing HCN release) and correct classification as Halogenated Waste.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside a fume hood:

  • Evacuate: If the spill is large (>100g) or dust is airborne, evacuate the immediate area to prevent inhalation.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[7] A N95 dust mask is recommended for solid spills.[8]

  • Neutralization (Liquid Spills): Cover the spill with a Dry Absorbent (Vermiculite or clay).

    • Warning: Do NOT use acidic spill kits (often labeled for "Caustics").

  • Cleanup: Sweep absorbed material into a sealable container.[9][10] Label as "Hazardous Waste: Toxic Solid."

  • Decontamination: Wash the surface with a mild detergent and water. Collect the rinsate as hazardous waste.

References
  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification and Classification. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Navigating the Safe Handling of 5-Amino-6-iodo-pyridine-2-carbonitrile: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 5-Amino-6-iodo-pyridine-2-carbonitrile, focusing on the critical role of Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, we can foster a culture of safety and ensure the reliable application of this compound in your research.

The toxicological properties of this compound have not been fully investigated.[1] Therefore, it is crucial to treat it as a potentially hazardous substance. The principles of chemical safety dictate that we mitigate risk by establishing multiple barriers of protection, with PPE being the final and most personal line of defense.

Hazard Assessment and Risk Mitigation

Based on data from structurally similar aminopyridine and iodinated compounds, the primary hazards associated with this compound are anticipated to be:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2]

  • Skin and Eye Irritation: May cause significant irritation upon contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[1]

Our PPE strategy is designed to directly counter these threats.

Core PPE Requirements: A Multi-Layered Approach

The selection of appropriate PPE is contingent on the nature of the work being performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutionsChemical safety goggles or a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatN95 or higher-rated respirator if not in a fume hood
Conducting reactionsChemical safety goggles or a face shieldNitrile or neoprene glovesFully buttoned lab coatWork within a certified chemical fume hood
Purification (e.g., chromatography)Chemical safety goggles or a face shieldNitrile or neoprene glovesFully buttoned lab coatWork within a certified chemical fume hood
Spill cleanupChemical safety goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatP100 respirator

Procedural Guidance: Donning and Doffing PPE

The effectiveness of PPE is as much about its correct use as its selection. The following workflow illustrates the standardized procedure for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Eye Protection don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Lab Coat (turn inside out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 Disposal_Plan start Material Contaminated with this compound decision Is the item reusable PPE? start->decision decontaminate Decontaminate according to established lab protocols decision->decontaminate Yes dispose_haz Place in a labeled hazardous waste container decision->dispose_haz No dispose_reg Dispose of as non-hazardous waste decontaminate->dispose_reg end Disposal Complete dispose_haz->end dispose_reg->end

Caption: Waste disposal decision tree for contaminated materials.

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also ensuring the integrity of your scientific pursuits. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before handling.

References

  • Australian Industrial Chemicals Introduction Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile Properties. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.